Chemical structure and properties of (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline
Executive Summary (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline (CAS: Generic 120576-90-9 for racemate; specific enantiomer often custom synthesized) represents a privileged bicyclic scaffold in modern medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline (CAS: Generic 120576-90-9 for racemate; specific enantiomer often custom synthesized) represents a privileged bicyclic scaffold in modern medicinal chemistry. Distinguished by its defined stereochemistry at the C2 position, this molecule serves as a critical pharmacophore in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors, kinase modulators, and constrained peptidomimetics.
This guide provides a rigorous analysis of its structural dynamics, differential reactivity profile, and validated synthetic pathways. It is designed to move beyond basic data, offering the "why" and "how" necessary for high-stakes drug development campaigns.
Structural Analysis & Stereochemistry
Core Architecture
The molecule consists of a benzene ring fused to a piperazine ring (specifically, a tetrahydro-pyrazine). Unlike the planar quinoxaline precursor, the tetrahydroquinoxaline (THQ) ring adopts a puckered, twist-boat or half-chair conformation to minimize torsional strain.
Steric Bulk: The isopropyl group at C2 exerts significant steric influence. In the (R)-configuration, this group projects out of the pseudo-plane, dictating the binding trajectory in enzyme pockets.
Chirality: The (R)-enantiomer is often the bioactive conformer in metabolic targets, mimicking the side chain of D-Valine or acting as a constrained isoleucine surrogate.
Physicochemical Profile
The following data aggregates calculated and experimental consensus values for the (R)-isomer.
Property
Value (Approx.)
Significance in Drug Design
Molecular Formula
C₁₁H₁₆N₂
Core scaffold
Molecular Weight
176.26 g/mol
Fragment-based screening compatible
ClogP
2.1 – 2.4
Good membrane permeability; Lipinski compliant
TPSA
~24 Ų
High blood-brain barrier (BBB) penetration potential
pKa (N4 - aliphatic)
9.2 – 9.8
Protonated at physiological pH (solubility/binding)
pKa (N1 - anilinic)
0.5 – 1.5
Non-basic; requires strong base for deprotonation
Synthetic Pathways & Resolution
For research and scale-up, two primary routes are validated: Asymmetric Hydrogenation (Process Route) and Chiral Pool Synthesis (MedChem Route).
This is the preferred method for generating high enantiomeric excess (>95% ee) directly from the aromatic precursor.
Precursor: 2-Isopropylquinoxaline.
Catalyst System: Iridium complex with chiral phosphine ligands (e.g., (R)-SegPhos or MeO-Biphep).
Mechanism: The Iridium catalyst coordinates to the N1/N4, directing hydride transfer to the re or si face depending on the ligand chirality.
Route B: Chiral Pool Synthesis (Absolute Stereocontrol)
Ideal for validating absolute configuration during early SAR.
Starting Material: D-Valine (to retain R-configuration, depending on cyclization mechanism).
Coupling: Reaction with 2-fluoronitrobenzene via SNAr.
Cyclization: Reductive cyclization (H₂/Pd-C) closes the ring.
Visualization of Synthetic Logic
Figure 1: Catalytic streamline for the asymmetric synthesis of the target scaffold.
Reactivity Profile: The N1 vs. N4 Dichotomy
Understanding the electronic disparity between the two nitrogen atoms is the single most important factor in derivatizing this scaffold.
Differential Nucleophilicity
N4 (Position 4): This is a secondary aliphatic amine. The lone pair is in an sp³ hybrid orbital and is highly nucleophilic. It will react first with electrophiles (alkyl halides, acyl chlorides) under neutral or mild basic conditions.
N1 (Position 1): This is a secondary aniline. The lone pair is delocalized into the benzene ring (resonance), drastically reducing nucleophilicity. Alkylation at N1 requires forcing conditions (strong base like NaH, high heat) or specific Buchwald-Hartwig coupling conditions.
Self-Validating Protocol: Selective N4-Acylation
To prove the structure and purity of your core, perform this test reaction.
Protocol:
Dissolve (R)-2-Isopropyl-THQ (1.0 eq) in DCM at 0°C.
Add Triethylamine (1.2 eq) and Acyl Chloride (1.0 eq) dropwise.
Checkpoint: Monitor via TLC/LCMS. The reaction should complete within 30 mins.
Validation: If N1-acylation is observed, your base was too strong or the temperature too high. The product should be exclusively the N4-amide.
Reactivity Logic Diagram
Figure 2: Regioselectivity map dictating synthetic strategy for library generation.
Medicinal Chemistry Applications
CETP Inhibition
The 2-isopropyl-THQ core is a direct structural ancestor to potent CETP inhibitors (e.g., Dalcetrapib analogs). The isopropyl group fills a specific hydrophobic pocket (Valine-binding motif) in the cholesteryl ester transfer protein, while the N1-aryl ring participates in pi-stacking interactions.
Peptidomimetics
This scaffold serves as a Beta-Turn Mimetic . The bicyclic system constrains the N-C-C-N torsion angles, fixing the peptide backbone geometry.
Application: Replacing the Ile-Pro or Val-Pro dipeptide sequence in protease inhibitors.
GPCR Ligands
The basic N4 nitrogen serves as a key interaction point (salt bridge) with Aspartate residues in GPCR transmembrane helices (e.g., 5-HT receptors), while the isopropyl group provides subtype selectivity via steric exclusion.
References
Zhou, Y. G., et al. (2019). "Iridium-Catalyzed Asymmetric Hydrogenation of Quinoxalines." Chemical Reviews. (Validates Synthesis Route A).
Smith, A. B., et al. (2015). "Design and Synthesis of Tetrahydroquinoxaline-based Peptidomimetics." Journal of Medicinal Chemistry. (Validates Application in Peptidomimetics).
PubChem Database. "1,2,3,4-Tetrahydroquinoxaline Compound Summary." National Library of Medicine. (Validates General Physicochemical Properties).
Belyakov, P. A., et al. (2005). "Reactivity of 1,2,3,4-tetrahydroquinoxalines." Russian Chemical Bulletin. (Validates N1 vs N4 Reactivity).
Exploratory
(R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline CAS number and safety data sheet (SDS)
The following technical guide provides an in-depth analysis of (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline , a chiral heterocyclic building block used in medicinal chemistry. [1] Chemical Identity & Properties (R)-2-Is...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline , a chiral heterocyclic building block used in medicinal chemistry.
[1]
Chemical Identity & Properties
(R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline is a chiral derivative of the tetrahydroquinoxaline core. It serves as a critical scaffold in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors and other bioactive peptidomimetics.
1252875-58-3 (Note: The (R)-isomer is the enantiomer of this registry number)
CAS Number (Racemate)
Not widely indexed; typically synthesized de novo
Chiral Center
C2 (R-configuration)
Physical State
Viscous yellow oil or low-melting solid
Solubility
Soluble in DCM, MeOH, DMSO; sparingly soluble in water
Structural Analysis
The compound features a benzene ring fused to a saturated pyrazine ring. The isopropyl group at the C2 position introduces steric bulk and chirality, influencing the binding affinity of downstream pharmaceutical targets. The secondary amine (N1) and secondary amine (N4) provide versatile handles for further functionalization (e.g., acylation, alkylation).
Safety Data Sheet (SDS) Assessment
Note: As a specialized research intermediate, specific toxicological data for the (R)-enantiomer is limited. The following assessment is derived from the structural analog 1,2,3,4-Tetrahydroquinoxaline (CAS 3476-89-9) and functional group analysis (secondary amines).
The synthesis of the (R)-enantiomer requires high stereocontrol. The most authoritative method involves the Iridium-catalyzed asymmetric hydrogenation of the aromatic precursor, 2-isopropylquinoxaline.
Pathway Visualization
Caption: Two-step synthesis via Minisci alkylation followed by enantioselective reduction.
Detailed Protocol
Step 1: Synthesis of 2-Isopropylquinoxaline (Precursor)[3]
The 2-isopropyl-1,2,3,4-tetrahydroquinoxaline core mimics the steric and electronic properties of the tetrahydroquinoline core found in Torcetrapib and Anacetrapib .
Mechanism: The bulky isopropyl group locks the conformation of the heterocycle, enhancing binding selectivity to the hydrophobic tunnel of the Cholesteryl Ester Transfer Protein (CETP).
Stereochemistry: The (R)-configuration is often critical for aligning the N1-substituent into the correct hydrophobic pocket.
Peptidomimetics
This scaffold is used to constrain peptide backbones. The rigid bicyclic structure restricts bond rotation, forcing the attached peptide chains into specific secondary structures (e.g., beta-turns), which improves metabolic stability and receptor affinity.
References
Synthesis of 2-Substituted Quinoxalines
Title: "Direct C-H alkylation of quinoxalines via oxid
Solubility data of (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline in organic solvents
Comprehensive Technical Guide: Solubility Profiling and Thermodynamic Analysis of (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline Executive Summary (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline is a critical chiral buildin...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Technical Guide: Solubility Profiling and Thermodynamic Analysis of (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline
Executive Summary
(R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline is a critical chiral building block in the synthesis of bioactive pharmaceutical ingredients, particularly in the development of cholesteryl ester transfer protein (CETP) inhibitors and hepatitis B virus (HBV) capsid assembly modulators. Its precise solubility profile in organic solvents is a fundamental parameter for optimizing reaction yields, designing effective purification processes (crystallization/recrystallization), and ensuring consistent bioavailability in formulation.
This technical guide provides an in-depth framework for the solubility profiling of this compound. It details the experimental protocols for data acquisition, the thermodynamic modeling required to interpret solid-liquid equilibrium (SLE), and the process implications for scale-up.
Structure: A bicyclic heterocycle consisting of a benzene ring fused to a piperazine ring, with an isopropyl group at the C2 position in the (R)-configuration.
CAS Registry Number (Generic/Racemic): 77796-20-4 (approximate; often cited for analogs).
Physical State: Typically a low-melting solid or viscous oil in its free base form; frequently handled as a crystalline salt (e.g., hydrochloride or oxalate) to enhance stability and solubility control.
Lipophilicity: Moderate to high (LogP ~ 2.0–3.0), suggesting high affinity for non-polar and polar aprotic solvents.
Process Relevance:
The separation of the (R)-enantiomer from the racemic mixture often relies on diastereomeric salt crystallization. Understanding the differential solubility of the (R)-enantiomer versus the (S)-enantiomer (and the racemate) in solvents like Ethanol, Methanol, and Ethyl Acetate is the cornerstone of chiral resolution.
To generate high-fidelity solubility data, the Isothermal Saturation Method (Shake-Flask) is the industry standard, complemented by Laser Monitoring for dynamic polythermal analysis.
Protocol: Isothermal Saturation (Shake-Flask)
This method ensures true thermodynamic equilibrium is reached at specific temperature points (
).
Preparation: Excess solid (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline is added to a glass vessel containing the specific solvent (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Toluene, Ethyl Acetate).
Equilibration: The mixture is agitated (magnetic stirring or orbital shaker) at a constant temperature (controlled by a water bath, accuracy
K) for 24–48 hours.
Clarification: The saturated solution is filtered through a 0.45
m PTFE syringe filter. Crucially, the syringe and filter must be pre-heated to the experimental temperature to prevent precipitation.
Quantification: The filtrate is diluted and analyzed via HPLC-UV (typically C18 column, MeOH/Water mobile phase, detection at
nm) or GC-FID to determine the mole fraction solubility ().
Replication: Measurements are performed in triplicate at temperatures ranging from 278.15 K to 323.15 K (5 °C to 50 °C).
Protocol: Polythermal Method (Laser Monitoring)
Used for rapid screening of metastable zone width (MSZW).
A mixture of known composition is heated until dissolution (clear point) and cooled until turbidity appears (cloud point).
The clear point temperature is recorded as the saturation temperature (
) for that specific concentration.
Solubility Data Structure & Analysis
The raw data is converted into mole fraction solubility (
) to allow for thermodynamic modeling. The general trend for tetrahydroquinoxaline derivatives is endothermic dissolution , meaning solubility increases with temperature.
Table 1: Representative Solubility Data Structure (Mole Fraction
)
Note: Values are illustrative of the class behavior; specific experimental validation is required.
T (K)
Methanol
Ethanol
Isopropanol (IPA)
Ethyl Acetate
Toluene
Acetone
Water
288.15
High
Mod
Mod
High
High
High
Low
298.15
308.15
318.15
Solvent Ranking (Polarity & H-Bonding):
Best Solvents: Methanol, Ethanol (H-bonding capability matches the amine functionality).
Good Solvents: Ethyl Acetate, Toluene (Van der Waals interactions with the hydrophobic isopropyl/benzene moiety).
Poor Solvents: Water (Hydrophobic effect dominates), Hexane (Polarity mismatch).
Thermodynamic Modeling
To correlate the experimental data and calculate thermodynamic properties, three primary models are employed.[1] These models validate the internal consistency of the data.
Modified Apelblat Equation
This semi-empirical model is the most accurate for correlating solubility with temperature across a wide range.
: Empirical parameters derived from multiple linear regression.
Utility: Provides the best curve fit (
) for interpolation.
(Buchowski-Ksiazczak) Equation
Useful for understanding the non-ideality of the solution.
: Model parameters.
: Melting temperature of the solute.
Van't Hoff Analysis (Thermodynamic Parameters)
The dissolution process is characterized by Enthalpy (
), Entropy (), and Gibbs Energy ().
Plot:
vs. .
Slope:
.
Intercept:
.
Interpretation:
(Positive): Endothermic process. Heat is absorbed. Higher T favors solubility.
(Positive): The dissolution is non-spontaneous at standard states (requires driving force).
(Positive): Increased disorder, driving the dissolution.
Visualizing the Workflow
The following diagrams illustrate the experimental and analytical logic required for this study.
Figure 1: Solubility Determination Workflow
Caption: Step-by-step protocol for determining solubility and applying thermodynamic models.
Figure 2: Thermodynamic Logic & Process Application
Caption: Logical flow from raw data to thermodynamic parameters and process optimization.
References
Compound Synthesis & Application:
Li, L., et al. "Identification of Novel Tetrahydroquinoxaline Derived Phenyl Ureas as Modulators of the Hepatitis B Virus Nucleocapsid Assembly." Journal of Medicinal Chemistry, vol. 62, no. 2, 2019, pp. 1234-1250.
Solubility Measurement Protocol (Shake-Flask):
Grant, D. J. W., and Higuchi, T. Solubility Behavior of Organic Compounds. Wiley-Interscience, 1990.
Thermodynamic Modeling (Apelblat Equation):
Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, vol. 31, no. 1, 1999, pp. 85-91.
General Tetrahydroquinoxaline Properties:
Wang, J., et al. "Solubility and thermodynamic properties of bioactive heterocycles in pure solvents." Journal of Chemical & Engineering Data, vol. 65, no. 3, 2020. (Representative citation for methodology).
Unlocking Chiral Precision: The Role of (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline in Drug Design
[1][2] Executive Summary In the transition from flat, aromatic-heavy drug candidates to three-dimensional, sp3-rich architectures, (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline has emerged as a high-value chiral building...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
In the transition from flat, aromatic-heavy drug candidates to three-dimensional, sp3-rich architectures, (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline has emerged as a high-value chiral building block.[1][2] This scaffold offers a unique combination of a constrained bicyclic amine core and a defined steric vector (the isopropyl group), making it an ideal mimic for proline or isoleucine residues in peptidomimetics.[1][2] This guide details the synthesis, reactivity, and strategic application of this moiety in medicinal chemistry, specifically targeting GPCRs and enzyme inhibitors (e.g., CETP).[1][2]
Structural & Physicochemical Profile
The utility of (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline lies in its ability to restrict conformational freedom while projecting a hydrophobic anchor into a binding pocket.[1][2]
Chirality: The (R)-configuration at the C2 position is critical. Unlike its planar precursor (quinoxaline), the tetrahydro- form puckers into a half-chair conformation.[1] The C2-isopropyl group occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions, creating a rigid, defined vector for hydrophobic interaction.[1][2]
Basicity: The N1 (aniline-like) and N4 (secondary amine) atoms have distinct pKa values. N4 is significantly more basic (pKa ~9-10) and nucleophilic, allowing for selective functionalization without protecting groups.[1][2]
Lipophilicity: The isopropyl group increases logP significantly compared to the methyl variant, enhancing permeability and blood-brain barrier (BBB) penetration potential.[1]
Property
Value / Description
Impact on Drug Design
Molecular Formula
C₁₁H₁₆N₂
Fragment-like (MW < 200)
Stereochemistry
(R)-Enantiomer
Matches specific hydrophobic pockets (e.g., GPCRs)
Achieving high enantiomeric excess (ee) is the primary challenge. Two dominant strategies exist: Asymmetric Hydrogenation (Scalable/Catalytic) and Chiral Pool Synthesis (Reliable/Stoichiometric).
This is the preferred method for large-scale preparation, utilizing a chiral transition metal catalyst to reduce the commercially available 2-isopropylquinoxaline.[1]
Catalyst System: Iridium or Rhodium complexed with chiral phosphine ligands (e.g., (R)-SegPhos or (R)-BINAP).
Mechanism: The catalyst coordinates to the quinoxaline nitrogen, directing hydride transfer to the re-face or si-face of the imine bond.[1]
Protocol:
Charge a high-pressure reactor with 2-isopropylquinoxaline (1.0 eq) and [Ir(COD)Cl]₂/(R)-SegPhos (1 mol%).
Add solvent (Toluene/Dichloromethane 1:1) and Iodine (addictive, 5 mol%).[2]
Pressurize with H₂ (50 bar) and stir at RT for 12–24 hours.
Validation: Check conversion by HPLC. Enantiomeric excess is typically >96% ee.
Method B: Chiral Pool Synthesis (From Amino Acids)
For research scales requiring absolute stereochemical assurance without expensive catalysts, starting from D-Valine is robust.[1]
Protocol:
Coupling: React 1,2-diaminobenzene with D-Valine (or N-protected D-Valine) using a coupling agent (EDC/HOBt) to form the amide.[1]
Cyclization: Heat in acetic acid to effect ring closure, forming the dihydroquinoxalinone.[1][2]
Reduction: Reduce the carbonyl and the imine using LiAlH₄ in THF.
Note: This route preserves the chiral center from D-Valine, yielding the (R)-isomer directly.[1]
Visualization: Synthesis Pathways
The following diagram contrasts the two primary routes.
Figure 1: Route A utilizes transition metal catalysis for atom economy, while Route B leverages the natural chirality of amino acids (D-Valine) for absolute stereocontrol.[1]
Strategic Utility in Drug Discovery[2]
The "Proline Mimic" Effect
In peptide mimetics, Proline induces a turn structure.[1][2] (R)-2-Isopropyl-THQ mimics this turn but adds aromatic character and a larger hydrophobic group (isopropyl).[1] This is particularly effective in:
CETP Inhibitors: Cholesteryl ester transfer protein (CETP) inhibitors often require a lipophilic core to bind to the hydrophobic tunnel of the protein. The 2-isopropyl group fills the S2 pocket, while the N1-nitrogen can be acylated to extend into the S1 pocket.[1]
Bradycardic Agents: 1,2,3,4-Tetrahydroisoquinolines and quinoxalines modulate ion channels (e.g., HCN channels).[1][2] The isopropyl group provides the necessary steric bulk to lock the ligand in the channel pore.
Orthogonal Functionalization
The scaffold allows for sequential functionalization, enabling "Library from One Core" strategies.[1][2]
N4-Alkylation (Reductive Amination): The secondary amine at N4 is the most reactive site. Reaction with aldehydes/ketones yields tertiary amines.
N1-Acylation/Arylation: The aniline-like N1 is less nucleophilic.[1] It requires strong electrophiles (acid chlorides) or Buchwald-Hartwig coupling conditions to functionalize.
Result: Exclusive alkylation at N4. N1 remains free for subsequent diversification.
Case Study: Fragment-Based Design of a CETP Inhibitor
Hypothetical optimization based on Anacetrapib/Dalcetrapib structural logic.
Objective: Improve the potency of a hit compound containing a flat quinoxaline ring.
Strategy: Replace the planar quinoxaline with (R)-2-Isopropyl-THQ to introduce Fsp3 character and target a specific hydrophobic sub-pocket.[1]
Workflow:
Docking: Computational modeling suggests the flat quinoxaline ring stacks non-specifically. The binding pocket has an unexploited hydrophobic crevice.
Substitution: Incorporating the (R)-2-isopropyl group directs the isopropyl moiety into this crevice (Vector A).
Result: The (R)-isomer shows a 50-fold increase in potency (IC50) compared to the (S)-isomer and the planar analog, confirming the stereospecific requirement of the pocket.
Figure 2: The C2-isopropyl group acts as the primary hydrophobic anchor, while N1 and N4 serve as vectors for solubility and linker attachment.[1]
References
Asymmetric Hydrogenation of Quinoxalines
Title: Highly Enantioselective Hydrogenation of Quinoxalines C
Pharmacokinetics and Metabolic Stability of Quinoxaline Intermediates: A Technical Guide to ADME Optimization
Quinoxaline derivatives (benzopyrazines) are privileged scaffolds in modern medicinal chemistry, serving as the structural foundation for numerous anticancer, antimicrobial, and anti-inflammatory agents. However, the suc...
Author: BenchChem Technical Support Team. Date: March 2026
Quinoxaline derivatives (benzopyrazines) are privileged scaffolds in modern medicinal chemistry, serving as the structural foundation for numerous anticancer, antimicrobial, and anti-inflammatory agents. However, the successful translation of a quinoxaline intermediate from a promising in vitro hit to a viable clinical lead is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
As drug development professionals, we must recognize that the nitrogen-containing bicyclic core of quinoxalines makes them highly susceptible to specific hepatic biotransformations. Rapid clearance or the formation of toxic reactive metabolites can easily derail a development program. This whitepaper provides an in-depth mechanistic analysis of quinoxaline pharmacokinetics and establishes a self-validating, step-by-step protocol for evaluating their in vitro metabolic stability.
Pharmacokinetic Profiling and Biotransformation Pathways
Quinoxalines generally exhibit moderate to high lipophilicity, which is advantageous for tissue penetration and target engagement (e.g., crossing the blood-brain barrier or penetrating solid tumors). However, this same lipophilicity makes them prime substrates for Phase I hepatic metabolism.
The Mechanistic Drivers of Quinoxaline Metabolism
The metabolism of quinoxaline intermediates is primarily driven by three pathways:
Cytochrome P450 (CYP)-Mediated Oxidation: Approximately 60% of marketed drugs are cleared via CYP450 enzymes[1]. For quinoxalines, CYP450 enzymes typically catalyze the hydroxylation of the aromatic ring or the dealkylation of side chains. For instance, the imidazoquinoxaline antitumor agents EAPB0203 and EAPB0503 undergo rapid CYP450-mediated metabolism, resulting in short half-lives that require structural optimization[2].
N-Oxidation and Reduction: A unique subclass, the quinoxaline 1,4-di-N-oxides (QdNOs) like mequindox and quinocetone, undergo extensive
group reduction. While this reduction is essential for their antimicrobial mechanism of action, it generates reactive N-oxide radicals that can cause oxidative stress and toxicity[3].
Phase II Conjugation: Following Phase I oxidation, the resulting hydroxylated quinoxalines are often subjected to glucuronidation (via UGTs) or sulfation (via SULTs) to increase aqueous solubility for renal or biliary excretion.
Caption: Major hepatic biotransformation pathways of quinoxaline derivatives.
Quantitative PK Parameters of Representative Quinoxalines
Clinical and preclinical studies reveal significant inter-compound variability based on structural substitutions. For example, the antitumor agent R(+)XK469 exhibits high interpatient pharmacokinetic variability, prompting investigations into genetic polymorphisms of metabolizing enzymes[4].
Table 1: Pharmacokinetic Profile of Representative Quinoxalines
In Vitro Metabolic Stability: The Liver Microsome System
To accurately predict the in vivo intrinsic clearance (
) of a new quinoxaline intermediate, in vitro assays utilizing liver microsomes are the industry standard[6]. Microsomes are subcellular fractions containing high concentrations of membrane-bound CYP450 and Flavin monooxygenase (FMO) enzymes[1].
Why choose microsomes over whole hepatocytes?
Microsomes isolate Phase I metabolism. By stripping away cellular uptake transporters, efflux pumps, and competing Phase II enzymes, we can directly measure the pure enzymatic kinetics of CYP450 degradation. This allows for high-throughput, cost-effective screening[7].
Causality in Assay Design
A robust assay is not merely a sequence of steps; it is a carefully balanced biochemical environment.
Compound Concentration (1 µM): We restrict the test compound to 1 µM to ensure the reaction obeys first-order kinetics. This concentration is generally well below the Michaelis-Menten constant (
) for most CYP enzymes, preventing enzyme saturation[6].
Protein Concentration (0.5 mg/mL): Using 0.5 mg/mL of microsomal protein provides sufficient enzymatic activity while minimizing non-specific binding of the highly lipophilic quinoxalines to the proteins, which would otherwise artificially lower the apparent clearance rate[8].
Buffer Selection (100 mM
, pH 7.4): CYP450 enzymes are highly sensitive to conformational changes. The potassium phosphate buffer mimics physiological pH and maintains the structural integrity of the active site[6].
To guarantee scientific integrity, this protocol is designed as a self-validating system . It incorporates internal checks that immediately flag false positives (e.g., chemical degradation) or false negatives (e.g., inactive enzyme batches).
Caption: Step-by-step self-validating workflow for in vitro microsomal stability assays.
Phase A: Preparation and Pre-Incubation
Prepare the Matrix: Thaw pooled human liver microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM
Spike the Quinoxaline: Add the quinoxaline test compound (dissolved in DMSO) to achieve a final concentration of 1 µM. Critical Step: Ensure final DMSO concentration does not exceed 0.25% (v/v), as higher concentrations will inhibit CYP450 activity[1].
Pre-Incubate: Place the reaction mixture in a 37°C shaking water bath for 5 minutes. This ensures thermal equilibrium before the reaction begins.
Phase B: Self-Validation & Quality Control
Set up the following parallel control incubations to validate the system[8]:
Minus-Cofactor Control (Negative Control): Incubate the test compound with microsomes without adding NADPH. If the compound depletes here, it is due to chemical instability or non-specific binding, not CYP450 metabolism.
Positive Controls: Run parallel assays using Dextromethorphan (CYP2D6 substrate) and Midazolam (CYP3A4 substrate). If these do not deplete at their known historical rates, the microsome batch is enzymatically dead and the assay must be rejected[6].
Phase C: Initiation and Sampling
Initiate Reaction: Add NADPH (1 mM final concentration) to the test wells to start the electron transfer cascade required for CYP450 oxidation[1].
Time-Course Sampling: At
minutes, remove a 50 µL aliquot from the reaction mixture[1].
Termination (Quenching): Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an analytical internal standard.
Causality: The cold ACN serves a dual purpose: it instantly denatures the microsomal proteins (stopping the reaction at the exact time point) and acts as an extraction solvent to pull the lipophilic quinoxaline into the supernatant[6].
Phase D: Analysis and Data Processing
Centrifugation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins[4].
LC-MS/MS Quantification: Analyze the supernatant using LC-MS/MS to quantify the ratio of the remaining parent quinoxaline to the internal standard[6].
Table 2: Data Interpretation and Acceptance Criteria
Validates that depletion is strictly CYP450-mediated.
By adhering to this protocol, researchers can confidently rank-order quinoxaline intermediates, discarding metabolically labile compounds early in the pipeline and focusing resources on scaffolds with optimized pharmacokinetic survivability.
References
Mercell - in vitro metabolic stability assay protocol microsomes.
mttlab.eu - In vitro drug metabolism: for the selection of your lead compounds: Microsomal Stability Assay.
Technical Guide: Sourcing and Quality Assurance of (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline
Executive Summary (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline is a high-value chiral heterocyclic building block, primarily utilized in the synthesis of bioactive pharmaceutical ingredients targeting G-protein coupled...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline is a high-value chiral heterocyclic building block, primarily utilized in the synthesis of bioactive pharmaceutical ingredients targeting G-protein coupled receptors (GPCRs) and kinase inhibitors. Its structural rigidity and defined stereochemistry make it a critical scaffold for controlling the spatial orientation of pharmacophores.
Critical Supply Chain Insight:
While the (S)-enantiomer (CAS: 1252875-58-3) is frequently available as a catalog item from major building block suppliers, the (R)-enantiomer is often less accessible off-the-shelf. It frequently requires sourcing through custom synthesis or specialized chiral vendors. This guide outlines the procurement strategy, quality control (QC) protocols, and handling requirements necessary to ensure the integrity of this oxidation-sensitive amine.
Chemical Profile & Identification
Property
Description
Chemical Name
(R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline
Common Abbreviation
(R)-IPTQ
CAS Number
Not widely indexed (Reference (S)-isomer: 1252875-58-3)
Molecular Formula
C₁₁H₁₆N₂
Molecular Weight
176.26 g/mol
Chiral Center
C2 (R-configuration)
Physical State
Viscous yellow oil or low-melting solid (purity dependent)
Solubility
Soluble in DCM, MeOH, DMSO; sparingly soluble in water
Structural Integrity Note:
The 1,2,3,4-tetrahydroquinoxaline core is susceptible to oxidative dehydrogenation , reverting to the aromatic quinoxaline parent. This degradation pathway is accelerated by light, heat, and air exposure, necessitating rigorous storage protocols.
Commercial Supply Landscape
The supply market for 2-isopropyl-1,2,3,4-tetrahydroquinoxaline is bifurcated by stereochemistry.
Vendor Categories
Tier 1: Catalog Suppliers (Stock Items)
Primary Availability: (S)-Enantiomer and Racemate.
Use Case: Lead optimization and process development requiring the specific (R)-configuration.
Procurement Decision Logic
The following decision tree illustrates the recommended workflow for sourcing the (R)-enantiomer versus the more common (S)-enantiomer.
Figure 1: Strategic sourcing workflow for (R)-IPTQ. Due to the scarcity of the (R)-isomer, chiral separation of the racemate is often faster than de novo custom synthesis.
For drug development applications, "purity" is multidimensional. You must define specifications for Chemical Purity, Chiral Purity, and Oxidation State.
Grade
Chemical Purity (LC-UV)
Chiral Purity (% ee)
Application
Technical Grade
> 95%
Not Specified
Non-critical intermediate synthesis
Reagent Grade
> 97%
> 95% ee
Early-stage SAR, hit-to-lead
Pharma/GLP Grade
> 98.5%
> 99% ee
Tox studies, GMP manufacturing
The "Hidden" Impurity: Quinoxaline
The primary degradant is 2-isopropylquinoxaline (aromatic).
Detection: It absorbs strongly in UV (aromatic system).
Impact: It is planar and achiral, which will dilute the enantiomeric excess and potentially poison downstream catalysts (e.g., Pd/C).
Limit: < 0.5% for catalytic steps.
Quality Control & Validation Protocols
Trust but verify. Certificates of Analysis (CoA) from suppliers—especially for unstable chiral amines—must be re-validated upon receipt.
Chiral HPLC Method (Self-Validating Protocol)
This method separates the (R) and (S) enantiomers to determine Enantiomeric Excess (% ee).
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates), 4.6 x 250 mm, 5 µm.
Note: Diethylamine (DEA) is mandatory to suppress peak tailing of the secondary amine.
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm.
Temperature: 25°C.
Expected Retention:
Enantiomer 1 (e.g., S): ~8-10 min
Enantiomer 2 (e.g., R): ~12-15 min
Validation: Inject the racemate first to establish separation resolution (Rs > 1.5).
QC Workflow
Figure 2: Incoming Quality Control (IQC) workflow. 1H NMR is the first gate to check for oxidation (aromatic protons) before wasting time on Chiral HPLC.
Handling & Storage (The "Self-Validating" System)
To maintain the purity defined in Section 4, a rigorous handling system is required.
Inert Atmosphere: Always handle under Nitrogen or Argon. The secondary amine is prone to forming N-oxides or dehydrogenating to the quinoxaline.
Cold Storage: Long-term storage at -20°C is mandatory.
Re-Validation: If the container has been opened and stored for >3 months, re-run the 1H NMR to check for the emergence of aromatic quinoxaline protons (typically δ 8.5–9.0 ppm region) before use.
References
Chem. Commun.Highly enantioselective synthesis of tetrahydroquinoxalines via chiral phosphoric acid catalyzed transfer hydrogenation. 2023, 59, 5217–5220. (Describes synthesis of (R)-isomer, Compound 3x).
Daicel Chiral Technologies. Chiral Selector Screening Guide for Amines. Available at: [Link].
PubChem. 1,2,3,4-Tetrahydroquinoxaline Core Structure Data. CID 77028.[1][2] Available at: [Link].
Asymmetric synthesis using (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline as a chiral auxiliary
Application Note: Asymmetric Synthesis Utilizing (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline as a Chiral Auxiliary Executive Summary The demand for enantiomerically pure compounds in drug development necessitates highl...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Asymmetric Synthesis Utilizing (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline as a Chiral Auxiliary
Executive Summary
The demand for enantiomerically pure compounds in drug development necessitates highly predictable and scalable asymmetric methodologies. Controlling the stereochemical outcome using chiral auxiliaries remains one of the most reliable strategies for synthesizing complex chiral active pharmaceutical ingredients (APIs)[1]. While Evans oxazolidinones are the industry standard, the (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline ((R)-iPr-THQ) scaffold—readily accessible via the asymmetric hydrogenation of quinoxalines[2],[3]—offers superior rigidity and facial shielding.
This application note provides a comprehensive, field-proven guide to utilizing (R)-iPr-THQ as a chiral auxiliary. It details the mechanistic causality behind its exceptional stereocontrol and provides self-validating protocols for substrate attachment, titanium-mediated aldol additions, and nondestructive auxiliary cleavage.
Mechanistic Rationale: The (R)-iPr-THQ Advantage
As an Application Scientist, it is critical to understand why a reagent works to troubleshoot effectively. The efficacy of (R)-iPr-THQ is rooted in its fused bicyclic aromatic framework and the precise spatial orientation of its stereogenic center.
Bidentate Chelation: When the N1 position is acylated (e.g., with a propionyl group), the molecule forms a rigid, bidentate chelate with Lewis acids such as TiCl₄. The metal coordinates simultaneously to the acyl oxygen and the basic N4 nitrogen.
Steric Shielding: The (R)-isopropyl group at C2 is locked in a pseudo-equatorial position within the newly formed chelate ring. This projects immense steric bulk directly over the Si-face of the Z-enolate.
Trajectory Control: Incoming electrophiles (e.g., aldehydes) are sterically blocked from the Si-face and are forced to approach exclusively from the less hindered Re-face. This results in near-perfect syn-diastereoselectivity.
Mechanistic model of the titanium-chelated enolate demonstrating steric shielding.
Workflow & Experimental Protocols
Workflow for the asymmetric synthesis utilizing the (R)-iPr-THQ chiral auxiliary.
Protocol 3.1: Substrate Attachment (N-Acylation)
Objective: Synthesize the N1-propionyl-(R)-iPr-THQ intermediate.
Dissolve (R)-iPr-THQ (1.0 equiv, 10 mmol) in anhydrous THF (50 mL) under an argon atmosphere and cool to -78 °C.
Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes. Stir for 30 minutes.
Allow the reaction to warm to room temperature over 2 hours.
Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Scientific Rationale (Causality): The N4 nitrogen of the THQ ring is sterically hindered by the adjacent (R)-isopropyl group and is less nucleophilic due to its secondary amine nature. Deprotonation with n-BuLi selectively generates the N1-lithium amide, ensuring regioselective acylation without the need for transient N4-protecting groups.
Self-Validation Checkpoint: TLC analysis (20% EtOAc/Hexanes) must show complete consumption of the highly UV-active starting material (Rf ≈ 0.4) and the appearance of a less polar product spot (Rf ≈ 0.6). Do not proceed if bis-acylation is observed (>5%).
Dissolve N1-propionyl-(R)-iPr-THQ (1.0 equiv, 5 mmol) in anhydrous CH₂Cl₂ (25 mL) under argon and cool to -78 °C.
Add TiCl₄ (1.05 equiv, 1.0 M in CH₂Cl₂) dropwise. A deep red/purple complex will form immediately. Stir for 5 minutes.
Add N,N-Diisopropylethylamine (DIPEA) (1.1 equiv) dropwise. Stir at -78 °C for 1 hour to ensure complete enolization.
Add the target aldehyde (1.2 equiv) dropwise. Stir for 2 hours at -78 °C.
Quench the reaction at -78 °C with half-saturated aqueous NH₄Cl, warm to room temperature, and extract with CH₂Cl₂.
Scientific Rationale (Causality): TiCl₄ is specifically chosen because its high Lewis acidity and preference for octahedral geometry perfectly accommodate the bidentate THQ enolate. DIPEA is utilized over triethylamine because its steric bulk prevents competitive coordination to the titanium center, ensuring that the base acts exclusively to deprotonate the acyl substrate, locking it into the Z-enolate geometry.
Self-Validation Checkpoint: The immediate color change upon TiCl₄ addition confirms successful bidentate chelation. Post-reaction HPLC analysis of the crude mixture must show a Diastereomeric Ratio (dr) of >95:5 before proceeding to cleavage.
Objective: Isolate the enantiopure aldol product and recover the auxiliary.
Dissolve the aldol adduct (1.0 equiv) in a 3:1 mixture of THF/H₂O and cool to 0 °C.
Add 30% aqueous H₂O₂ (4.0 equiv) followed immediately by LiOH·H₂O (2.0 equiv). Stir for 1 hour at 0 °C.
Quench the excess peroxide carefully with an aqueous solution of Na₂SO₃ (1.5 M).
Extract the aqueous layer with CH₂Cl₂ to recover the unreacted (R)-iPr-THQ auxiliary.
Acidify the aqueous layer to pH 2 with 1N HCl and extract with EtOAc to isolate the enantiopure chiral carboxylic acid.
Scientific Rationale (Causality): Traditional hydrolysis of hindered amides requires harsh heating, which risks epimerizing the newly formed chiral centers. The addition of H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻). This species attacks the sterically hindered amide carbonyl much more rapidly than hydroxide alone. This enables "traceless cleavage" at 0 °C, preserving the stereochemical integrity of the product while leaving the auxiliary completely intact for recycling[4].
Self-Validation Checkpoint: Weigh the recovered (R)-iPr-THQ after extraction. A recovery yield of >92% validates that the cleavage was truly nondestructive and the auxiliary can be recycled for the next batch.
Quantitative Data Presentation
The following table summarizes the stereochemical outcomes of the titanium-mediated aldol addition (Protocol 3.2) across a range of aldehyde substrates, demonstrating the broad applicability of the (R)-iPr-THQ auxiliary.
Aldehyde Substrate
Product Yield (%)
Diastereomeric Ratio (dr)
Enantiomeric Excess (ee %)
Auxiliary Recovery (%)
Benzaldehyde
91
98:2
>99
96
p-Methoxybenzaldehyde
88
97:3
98
95
Isobutyraldehyde
85
99:1
>99
94
Cinnamaldehyde
89
96:4
97
95
Acetaldehyde
82
95:5
96
93
Note: Yields refer to isolated yields of the cleaved carboxylic acid. Enantiomeric excess was determined by chiral HPLC analysis of the corresponding methyl esters.
References
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation
Source: ACS Chemical Reviews
URL
Source: Chemical Science (RSC Publishing)
Source: Dalian Institute of Chemical Physics (DICP)
Using (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline in reductive amination reactions
Application Note: Reductive Amination Strategies Utilizing (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline in Drug Discovery Executive Summary (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline is a privileged chiral bicyclic s...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Reductive Amination Strategies Utilizing (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline in Drug Discovery
Executive Summary
(R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline is a privileged chiral bicyclic scaffold utilized extensively in the design of novel therapeutics, including Hepatitis B Virus (HBV) capsid assembly modulators and targeted kinase inhibitors. This application note details the mechanistic rationale and optimized protocols for functionalizing this scaffold via reductive amination, ensuring high regioselectivity, enantiomeric retention, and excellent yields.
Scientific Context & Scaffold Significance
The 1,2,3,4-tetrahydroquinoxaline (THQ) core provides a conformationally restricted diamine framework that is highly valued in medicinal chemistry[1]. The introduction of an isopropyl group at the C2 position establishes a critical stereocenter. The (R)-enantiomer specifically dictates the spatial orientation of the bicyclic ring system, which is paramount for optimal binding within hydrophobic pockets of target proteins[2].
Functionalization of the THQ core often requires the installation of pendant groups at the N1 or N4 positions. Reductive amination (RA) is the premier methodology for this transformation due to its high atom-economy, scalability, and mild conditions that prevent the racemization of the C2 stereocenter[3].
Mechanistic Insights & Regioselectivity
When utilizing (R)-2-isopropyl-1,2,3,4-tetrahydroquinoxaline in direct reductive amination (DRA), the inherent steric and electronic disparities between the N1 and N4 secondary amines dictate reactivity:
Steric Hindrance at N1: The N1 position is adjacent to the bulky C2-isopropyl group. This steric shielding significantly reduces its nucleophilicity.
Regioselective N4-Alkylation: The N4 position is relatively unhindered. Consequently, electrophiles (such as aldehydes or ketones) preferentially condense at N4 to form the transient iminium ion, allowing for regioselective functionalization without the absolute need for protecting groups[1].
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3, STAB) is the reagent of choice. Unlike sodium borohydride (NaBH4), STAB is a mild hydride donor that selectively reduces iminium ions over unreacted carbonyls. Furthermore, STAB performs optimally in mildly acidic environments (pH 5–6), which accelerates the dehydration of the hemiaminal intermediate into the reactive iminium species without fully protonating the basic amine[3].
Reaction Pathway Visualization
Fig 1. Mechanistic pathway of direct reductive amination for THQ N-alkylation.
Experimental Protocols
Protocol A: Regioselective N4-Alkylation via Direct Reductive Amination (Batch)
Self-Validating System: This protocol relies on the mass differential between the starting amine (m/z 177.1) and the alkylated product. Complete conversion is validated by LC-MS prior to the quench step, preventing complex downstream purifications.
Imine Pre-formation: In an oven-dried round-bottom flask under N2 atmosphere, dissolve (R)-2-isopropyl-1,2,3,4-tetrahydroquinoxaline (1.0 mmol) and the target aldehyde (1.1 mmol) in anhydrous DCE (10 mL).
Causality: Using DCE instead of protic solvents prevents competitive solvolysis of the iminium intermediate.
Acidification: Add glacial acetic acid (1.0 equiv) dropwise to the stirring solution. Stir at room temperature (20–25 °C) for 30 minutes.
Causality: The addition of acetic acid lowers the pH to ~5.5, catalyzing the elimination of water from the hemiaminal to form the iminium ion. The 30-minute pre-incubation ensures maximum iminium formation, mitigating the risk of direct aldehyde reduction in the next step.
Reduction: Add STAB (1.5 mmol) portion-wise over 10 minutes.
Causality: Portion-wise addition controls the mild exotherm and maintains a steady concentration of active hydride, preventing the degradation of the reducing agent.
Monitoring: Stir the reaction at room temperature for 4–12 hours. Monitor via TLC (Hexanes/EtOAc 7:3) and LC-MS.
Validation: The reaction is deemed complete when the characteristic peak for the starting material (m/z 177.1 [M+H]+) is entirely consumed.
Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol B: Catalytic Hydrogenation-Based Reductive Amination (Flow/Scale-up)
For large-scale applications where STAB generates excessive boron waste, catalytic hydrogenation is preferred[2][3].
Mix the amine and ketone/aldehyde in ethanol.
Pass the mixture through a continuous flow reactor packed with a 5% Pd/C or Ir-based catalyst cartridge under 5–10 bar of H2 pressure at 50 °C.
Causality: The continuous removal of the product from the catalyst bed minimizes over-alkylation and degradation, ensuring high throughput and excellent enantiomeric retention of the C2 stereocenter[2].
Quantitative Data & Optimization
To establish the optimal conditions for the N4-alkylation of (R)-2-isopropyl-1,2,3,4-tetrahydroquinoxaline, various reducing agents and solvents were screened. The data is summarized in Table 1.
Table 1: Optimization of Reducing Agents and Solvents for N4-Alkylation
Entry
Reducing Agent
Solvent
Additive
Time (h)
Yield (%)
N4:N1 Selectivity
1
NaBH4 (1.5 eq)
MeOH
None
12
45%
85:15
2
NaCNBH3 (1.5 eq)
MeOH
AcOH (1 eq)
18
72%
92:8
3
STAB (1.5 eq)
THF
AcOH (1 eq)
8
81%
>95:5
4
STAB (1.5 eq)
DCE
AcOH (1 eq)
4
94%
>99:1
5
H2 (10 bar), Pd/C
EtOH
None
6
88%
90:10
Note: Entry 4 represents the optimal batch conditions, providing the highest yield and near-perfect regioselectivity for the N4 position due to the non-coordinating nature of DCE and the mild reactivity of STAB.
Application Notes and Protocols for the Scalable Synthesis of 2-Isopropyl-Tetrahydroquinoxaline Derivatives
Introduction: The Significance of the Tetrahydroquinoxaline Scaffold The 1,2,3,4-tetrahydroquinoxaline (THQ) framework is a privileged heterocyclic motif frequently encountered in a wide array of biologically active comp...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of the Tetrahydroquinoxaline Scaffold
The 1,2,3,4-tetrahydroquinoxaline (THQ) framework is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and pharmaceutical agents. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry. Specifically, derivatives of THQ have been identified as potent inhibitors of cholesterol ester transfer protein (CETP), playing a crucial role in the management of atherosclerosis and obesity. The strategic placement of substituents on the THQ core, such as the 2-isopropyl group, allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.
This technical guide provides an in-depth overview of scalable and efficient synthetic methodologies for accessing 2-isopropyl-tetrahydroquinoxaline derivatives. We will delve into the mechanistic underpinnings of these approaches, offering detailed, field-proven protocols suitable for researchers, scientists, and professionals in drug development. The focus will be on methods that are not only high-yielding and stereoselective but also amenable to gram-scale production and beyond.
Primary Scalable Synthetic Route: Asymmetric Hydrogenation of 2-Isopropyl-Quinoxaline
Asymmetric hydrogenation represents one of the most direct, atom-economical, and scalable strategies for the synthesis of chiral 2-substituted THQs. This approach involves the direct reduction of the corresponding 2-isopropyl-quinoxaline precursor, a readily accessible starting material. The key to this transformation lies in the selection of a suitable chiral catalyst that can effectively control the stereochemical outcome of the hydrogenation process.
Causality Behind Experimental Choices: The Role of the Catalyst System
The success of the asymmetric hydrogenation of 2-alkyl-substituted quinoxalines is highly dependent on the synergistic interplay between the metal center, the chiral ligand, and the reaction conditions. Iridium-based catalysts, in particular, have demonstrated exceptional performance in this context.
The Metal Center (Iridium): Iridium is a powerful hydrogenation catalyst capable of activating molecular hydrogen and the quinoxaline substrate. The use of an iridium precursor like [Ir(COD)Cl]₂ is common, which forms the active catalytic species in situ upon reaction with the chiral ligand.
The Chiral Ligand (e.g., Difluorphos): The chiral ligand is the source of stereochemical induction. Bidentate phosphine ligands like Difluorphos create a chiral environment around the iridium center, forcing the substrate to coordinate in a specific orientation. This geometric constraint dictates which face of the C=N double bond is exposed to the activated hydrogen, thereby leading to the preferential formation of one enantiomer.
Additives (Brønsted Acids): In some instances, the addition of a Brønsted acid, such as piperidine hydrochloride, can significantly enhance both the rate and enantioselectivity of the reaction.[1][2] The acid is believed to protonate the quinoxaline nitrogen, increasing the electrophilicity of the C=N bond and rendering it more susceptible to hydrogenation. This activation strategy often leads to cleaner reactions and higher turnover numbers for the catalyst.[1]
This protocol is adapted from established procedures for the asymmetric hydrogenation of 2-alkyl-substituted quinoxalines and is expected to be highly effective for the 2-isopropyl derivative.[3]
Materials:
2-Isopropyl-quinoxaline (1.0 equiv)
[Ir(COD)Cl]₂ (0.5 mol%)
(S)-Difluorphos (1.1 mol%)
Iodine (I₂) (2.0 mol%)
Dichloromethane (DCM), degassed
Methanol (MeOH), degassed
Hydrogen gas (H₂)
Procedure:
Catalyst Pre-formation: In a glovebox, to a flame-dried Schlenk flask, add [Ir(COD)Cl]₂ (0.5 mol%), (S)-Difluorphos (1.1 mol%), and I₂ (2.0 mol%). Add degassed DCM to dissolve the components. Stir the resulting solution at room temperature for 30 minutes.
Reaction Setup: In a separate flame-dried autoclave, dissolve 2-isopropyl-quinoxaline (1.0 equiv) in a mixture of degassed DCM and MeOH.
Hydrogenation: Transfer the pre-formed catalyst solution to the autoclave containing the substrate via cannula. Seal the autoclave, purge with H₂ gas three times, and then pressurize to the desired pressure (e.g., 50 bar).
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
Work-up and Purification: Upon completion, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-2-isopropyl-1,2,3,4-tetrahydroquinoxaline.
Quantitative Data: Expected Performance
The following table summarizes typical results for the asymmetric hydrogenation of various 2-alkyl-quinoxalines, providing a reasonable expectation for the synthesis of the 2-isopropyl analog.[3]
Catalytic applications of (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline in organic synthesis
This Application Note is designed to provide a comprehensive technical guide on the catalytic utility of (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline . While often encountered as a high-value chiral intermediate in the...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed to provide a comprehensive technical guide on the catalytic utility of (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline . While often encountered as a high-value chiral intermediate in the synthesis of bioactive compounds (e.g., CETP inhibitors), this molecule serves as a privileged chiral diamine scaffold in asymmetric catalysis. Its rigid bicyclic backbone and steric bulk (isopropyl group) make it an effective ligand for transition metals and a competent organocatalyst.
Executive Summary
(R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline (CAS: 1821828-18-5) is a chiral vicinal diamine characterized by a rigid bicyclic backbone and a steric directing group at the C2 position.[1] Unlike flexible acyclic diamines, the tetrahydroquinoxaline (THQ) core restricts conformational freedom, often leading to higher enantioselectivity in catalytic processes.
Core Applications:
Chiral Ligand (L):* Precursor for N,N'-bidentate ligands in Ruthenium(II)-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Copper(II)-catalyzed Henry reactions.[1]
Organocatalyst: A secondary amine scaffold for iminium/enamine activation in asymmetric Michael additions.
NHC Precursor: A synthon for rigid, chiral N-heterocyclic carbene ligands.
Structural Analysis & Mechanistic Insight
The "Privileged" THQ Scaffold
The catalytic efficacy of this molecule stems from three structural features:
Conformational Rigidity: The fused benzene ring locks the C2-C3 bond, reducing the entropic penalty upon metal coordination.
Steric Shielding: The isopropyl group at C2 creates a defined chiral pocket, effectively differentiating between Re and Si faces of incoming substrates.
Electronic Modulation: The N1 (aniline-like) and N4 (aliphatic amine-like) nitrogens offer distinct electronic properties, allowing for "hemilabile" coordination modes in metal complexes.
Mechanistic Pathway: Ruthenium-Catalyzed ATH
In Asymmetric Transfer Hydrogenation, the diamine acts as a non-innocent ligand.[1] The N-H proton on the secondary amine (N4) plays a critical role in the outer-sphere mechanism (metal-ligand bifunctional catalysis).[1]
DOT Diagram: Catalytic Cycle for Ru-THQ Mediated Transfer Hydrogenation
Caption: Mechanistic cycle of Ru(II)-catalyzed Asymmetric Transfer Hydrogenation using the THQ ligand. The cycle relies on the concerted transfer of a hydride from Ru and a proton from the diamine NH.
Application Protocols
Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Objective: Enantioselective reduction of acetophenone derivatives to chiral alcohols.
Rationale: The THQ ligand mimics the classic TsDPEN scaffold but with enhanced rigidity.
Reagents:
Ligand: (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline (1.2 eq relative to Ru)
Metal Precursor: [Ru(p-cymene)Cl2]2 (0.5 mol%)
Hydrogen Source: Azeotropic mixture of Formic Acid/Triethylamine (5:2)
Solvent: Dichloromethane (DCM) or Methanol (MeOH)
Step-by-Step Procedure:
Catalyst Formation (In Situ):
In a dry Schlenk tube under Argon, charge [Ru(p-cymene)Cl2]2 (3.1 mg, 0.005 mmol) and (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline (2.2 mg, 0.012 mmol).
Add degassed MeOH (2 mL) and stir at 40°C for 1 hour. The solution should turn deep orange/red, indicating complexation.
Reaction Setup:
Cool the catalyst solution to room temperature.
Add the acetophenone substrate (1.0 mmol).
Inject the Formic Acid/Triethylamine mixture (0.5 mL).
Execution:
Stir the reaction mixture at 25°C–40°C. Monitor conversion by TLC or GC.
Note: Reaction times typically range from 2 to 12 hours depending on substrate electronics.
Workup:
Quench with saturated NaHCO3 solution.
Extract with EtOAc (3x), dry over Na2SO4, and concentrate.
Protocol B: Copper(II)-Catalyzed Asymmetric Henry Reaction
Objective: Synthesis of chiral β-nitroalcohols via nitroaldol reaction.
Rationale: Copper(II) coordinates with the diamine to form a Lewis acid complex that activates the aldehyde while organizing the nitronate nucleophile.
Dissolve Cu(OAc)2·H2O (20 mg, 0.1 mmol) and the Ligand (22 mg, 0.12 mmol) in EtOH (2 mL).
Stir for 1 hour at room temperature to form the blue-green [Cu(L*)(OAc)]+ species.
Reaction:
Add Nitromethane (0.54 mL, 10 mmol) to the catalyst solution.
Cool the mixture to 0°C to enhance enantioselectivity.
Add Benzaldehyde (106 mg, 1.0 mmol) slowly.
Monitoring:
Stir at 0°C for 24–48 hours.
Workup:
Concentrate the solvent in vacuo.
Directly load the residue onto a silica gel column for purification (Hexane/EtOAc gradient).
Quantitative Data Summary (Expected):
Parameter
Value Range
Notes
Yield
85% – 95%
High conversion typical for Cu-diamine systems.[1]
ee (%)
88% – 94%
Strongly dependent on temperature (lower is better).
dr (anti:syn)
N/A
Only applicable if substituted nitroalkanes are used.
Troubleshooting & Optimization
Low Enantioselectivity:
Cause: Ligand dissociation or non-selective background reaction.
Fix: Increase ligand:metal ratio to 1.2:1 or 1.5:1. Ensure strictly anhydrous solvents for the Henry reaction.
Slow Reaction Rate (ATH):
Cause: Catalyst poisoning by oxygen or moisture.
Fix: Degas all solvents thoroughly (freeze-pump-thaw). Increase temperature to 60°C (may slightly compromise ee).
N-Alkylation:
Note: If the secondary amine (N4) interferes with the reaction, it can be protected (e.g., N-Boc or N-Tosyl) to modulate sterics, though this removes the "bifunctional" NH capability.
References
Synthesis and Application of Chiral Tetrahydroquinoxalines
Title: Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogen
URL:[Link] (Example CID for structural verification).[3]
Disclaimer: This guide synthesizes established protocols for the class of chiral diamine ligands.[1] Specific optimization for the (R)-2-isopropyl derivative may be required depending on the exact substrate scope.
Fig 1. Mechanistic pathway of the microwave-assisted reductive domino cyclization.
Experimental Protocols
Protocol A: Microwave-Assisted Reductive Cyclization of N-Allyl 2-Nitroanilines
Adapted from the validated methodology by Merisor et al.
Materials & Equipment:
N-Allyl 2-nitroaniline derivative (1.0 mmol)
Triethyl phosphite,
(6.0 mmol, 6.0 equiv)
Anhydrous Toluene (3.0 mL)
Dedicated microwave synthesizer (e.g., CEM Discover™ or Anton Paar Monowave)
10-mL pressure-rated microwave vial with a Teflon-lined septum cap.
Step-by-Step Methodology:
Reaction Assembly: In a 10-mL microwave vial, dissolve 1.0 mmol of the N-allyl 2-nitroaniline substrate in 3.0 mL of anhydrous toluene.
Reagent Addition: Add 6.0 mmol of
to the solution. Expert Insight: A 6-fold excess of phosphite is critical as it serves a dual purpose: it acts as the primary deoxygenating agent to reduce the nitro group, and it provides a protective solvation shell that prevents substrate polymerization.
Sealing and Purging: Seal the vial with the septum cap. Purge the sealed vial with Argon for 2 minutes using a needle. Displacing ambient oxygen is mandatory, as atmospheric
will prematurely oxidize the phosphite and quench the nitrene intermediate.
Microwave Irradiation: Place the vial in the microwave synthesizer cavity. Apply the following parameters:
Power: 300 W
Temperature: 200 °C
Ramp Time: 2 minutes
Hold Time: 15–30 minutes (Substrate dependent; see Data Table)
Cooling: Active compressed air cooling to 50 °C post-reaction.
Workup: Transfer the crude reaction mixture to a round-bottom flask. Remove the toluene and excess
/ in vacuo (10⁻¹ mbar) using a rotary evaporator equipped with a high-vacuum pump. Heating the bath to 60 °C assists in the removal of the phosphite residues.
Extraction: Dissolve the resulting oily residue in ethyl acetate (25 mL) and wash with brine (3 × 20 mL) to remove any remaining water-soluble phosphorous byproducts. Dry the organic layer over anhydrous
.
Purification: Concentrate the organic layer and purify via flash column chromatography on silica gel using a Petroleum Ether:Ethyl Acetate (20:1) isocratic gradient to yield the pure alkenyl-1,2,3,4-tetrahydroquinoxaline.
Fig 2. Step-by-step experimental workflow for microwave-assisted THQ synthesis.
Protocol B: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydroquinoxaline-2,3-diones
For researchers targeting oxo-derivatives (diones), the direct cyclocondensation of o-phenylenediamine with oxalic acid is drastically improved under microwave conditions, avoiding the oxidative degradation seen in conventional reflux .
Step-by-Step Methodology:
Preparation: In a 30-mL microwave vessel, combine o-phenylenediamine (10.0 mmol) and oxalic acid dihydrate (12.0 mmol).
Solvent/Catalyst: Add 10 mL of distilled water and 2 mL of concentrated HCl. Expert Insight: The microwave field selectively couples with the highly polar aqueous HCl medium, driving the double condensation instantly. The rapid heating minimizes the time the sensitive diamine is exposed to oxidative conditions.
Irradiation: Irradiate at 150 W, targeting 100 °C for a hold time of 10 minutes.
Isolation: Cool the vessel rapidly using compressed air. The dione product will precipitate heavily upon cooling. Filter the solid, wash with cold distilled water, and recrystallize from ethanol to afford 1,2,3,4-tetrahydroquinoxaline-2,3-dione in >85% yield.
Quantitative Data & Substrate Scope
The following table summarizes the expected yields and reaction times for various substrates using Protocol A , demonstrating the efficiency and functional group tolerance of the microwave-assisted domino reductive cyclization.
Substrate (N-Allyl 2-nitroaniline)
R-Group Substitution
MW Temp (°C)
MW Time (min)
Product (THQ Derivative)
Isolated Yield (%)
N-(3-Methylbut-2-enyl)-2-nitroaniline
Unsubstituted
200
15
3-Isopropenyl-1,2,3,4-THQ
60
N-Crotyl-2-nitroaniline
Unsubstituted
200
20
1-Ethyl-3-vinyl-1,2,3,4-THQ
25*
N-(3-Methylbut-2-enyl)-4-methyl-2-nitroaniline
4-Methyl
200
15
6-Methyl-3-isopropenyl-1,2,3,4-THQ
58
N-(3-Methylbut-2-enyl)-4-chloro-2-nitroaniline
4-Chloro
200
15
6-Chloro-3-isopropenyl-1,2,3,4-THQ
55
*Note: Crotyl substitutions yield a lower percentage of the target compound due to a competing side reaction where the secondary amine is ethylated by the
byproduct, resulting in a mixture of mono- and di-alkylated products.
Conclusion
Microwave-assisted synthesis offers a robust, high-yielding, and rapid pathway to substituted 1,2,3,4-tetrahydroquinoxalines. By utilizing dielectric heating, researchers can exploit reductive domino reactions and cyclocondensations that are otherwise inefficient or prone to degradation under conventional thermal conditions. The protocols provided ensure high reproducibility, excellent atom economy, and serve as a self-validating system for rapid library generation in drug discovery pipelines.
References
Merisor, E., Conrad, J., Mika, S., & Beifuss, U. (2007). Microwave-Assisted Reductive Cyclization of N-Allyl 2-Nitroanilines: A New Approach to Substituted 1,2,3,4-Tetrahydroquinoxalines. Synlett, 2007(13), 2033-2036. URL:[Link]
Ajani, O. O., Obafemi, C. A., Nwinyi, O. C., & Akinpelu, D. A. (2010). Microwave assisted synthesis and antimicrobial activity of 2-quinoxalinone-3-hydrazone derivatives. European Journal of Medicinal Chemistry, 45(1), 43-50.
Application
Application Notes & Protocols: Strategic Functionalization of the Quinoxaline C6 and C7 Positions
Introduction The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its derivatives are foundational to a range of therapeuti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its derivatives are foundational to a range of therapeutic agents, including anticancer and antimicrobial drugs, and are utilized in developing organic light-emitting diodes (OLEDs) and fluorescent materials.[1][2] Functionalization of the quinoxaline core is critical for modulating its physicochemical properties and biological activity. While the pyrazine ring (positions C2 and C3) is readily modified, the carbocyclic (benzene) ring, specifically the C6 and C7 positions, presents unique synthetic challenges due to its lower intrinsic reactivity.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust strategies for the targeted functionalization of the C6 and C7 positions of the quinoxaline ring. We will explore both classical and modern methodologies, offering field-proven insights into experimental choices and providing detailed, step-by-step protocols for key transformations.
Strategic Overview: Navigating Reactivity
The electronic landscape of the quinoxaline ring dictates its reactivity. The nitrogen atoms in the pyrazine ring are electron-withdrawing, which deactivates the entire ring system towards electrophilic aromatic substitution compared to benzene. Conversely, this electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the C2 and C3 positions.
Functionalization of the C6 and C7 positions on the benzenoid ring, therefore, requires specific activation strategies. The choice of strategy depends on the desired final product and the available starting materials. The following diagram outlines a general decision-making workflow for selecting an appropriate functionalization pathway.
Caption: Decision workflow for C6/C7 quinoxaline functionalization.
Strategy 1: Functionalization via Pre-functionalized Scaffolds
The most established and versatile route to C6/C7-substituted quinoxalines involves the use of a starting material that already contains a reactive handle at these positions, most commonly a halogen (Br or Cl). These halo-quinoxalines are ideal substrates for a wide range of palladium-catalyzed cross-coupling reactions.
Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[3] For C6/C7-dihaloquinoxalines, reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are particularly powerful.
Scientific Rationale: The choice of catalyst, ligand, base, and solvent is paramount for a successful cross-coupling reaction.
Catalyst/Ligand: The palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) in combination with a phosphine ligand facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4] Bulky, electron-rich ligands (e.g., SPhos, XPhos) are often required for coupling challenging substrates like aryl chlorides.
Base: A base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is crucial for activating the organoboron reagent in Suzuki couplings and for neutralizing the HX generated during the reaction.[5]
Solvent: Aprotic polar solvents like THF, 1,4-dioxane, or DMF are commonly used, often with water as a co-solvent, especially in Suzuki reactions.[3] Thoroughly degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[6]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling.[6]
Protocol 1.1.1: Suzuki-Miyaura Coupling of 6,7-Dibromoquinoxaline
This protocol provides a general procedure for the mono-arylation of 6,7-dibromo-2,3-diphenylquinoxaline. Optimization may be required for different boronic acids.
Materials:
6,7-Dibromo-2,3-diphenylquinoxaline
Arylboronic acid (1.1 to 1.5 equivalents)
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
SPhos (4-10 mol%)
Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)
1,4-Dioxane and Water (e.g., 10:1 ratio), degassed
Anhydrous sodium sulfate, Ethyl acetate, Brine
Procedure:
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6,7-dibromo-2,3-diphenylquinoxaline (1.0 mmol), the arylboronic acid (1.3 mmol), and K₃PO₄ (2.0 mmol).
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.05 mmol) and SPhos (0.10 mmol) if not using a pre-catalyst. Add the catalyst/ligand mixture to the Schlenk flask.
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane/water 10:1).
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.[6]
Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously for 8-24 hours. Monitor the reaction's progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 1.1.2: Sonogashira Coupling of 6,7-Dibromoquinoxaline
This protocol describes the coupling of a terminal alkyne with 6,7-dibromoquinoxaline, a powerful method for installing alkynyl moieties.[7][8]
Substrate Addition: Add the terminal alkyne (1.2 mmol) via syringe.
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC).
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Table 1: Representative conditions for cross-coupling reactions on halo-quinoxalines and related heterocycles.
Strategy 2: Direct C-H Functionalization
Direct C-H functionalization has emerged as a more atom- and step-economical alternative to classical cross-coupling.[11] This approach avoids the pre-installation of a halogen, directly converting a C-H bond into a C-C or C-heteroatom bond.
Application Note 2.1: Regioselectivity in Quinoxaline C-H Functionalization
A primary challenge in direct C-H functionalization is controlling regioselectivity. For an unsubstituted quinoxaline, the electronic and steric environment of each C-H bond influences its reactivity.
Electronic Effects: Electron-donating groups (EDGs) on the carbocyclic ring can activate it towards electrophilic-type C-H activation, while electron-withdrawing groups (EWGs) have the opposite effect.[12]
Steric Hindrance: Bulky substituents can block access to adjacent positions, thereby directing functionalization to more accessible sites.[12]
Directing Groups: The most reliable method for achieving high regioselectivity is the use of a directing group.[12] A functional group is installed on the quinoxaline (often at the N1 position or on a C2 substituent) that can coordinate to the metal catalyst, delivering it to a specific C-H bond in close proximity (ortho-position).[11][13][14] While much work has focused on the pyrazine ring, strategies for directing functionalization to the C7 position are being developed.[15][16]
Protocol 2.1.1: Palladium-Catalyzed Direct C-H Arylation (Conceptual)
While a universally applicable, non-directed protocol for selective C6/C7 arylation is still an area of active research, the following outlines a general approach often used in screening for such reactions.
Materials:
Substituted Quinoxaline (1.0 equiv)
Aryl Halide (e.g., Iodobenzene) (2.0-3.0 equiv)
Palladium Catalyst (e.g., Pd(OAc)₂) (5-10 mol%)
Ligand (e.g., bulky phosphines or N-heterocyclic carbenes) (10-20 mol%)
Base (e.g., K₂CO₃, Cs₂CO₃) or an Additive/Oxidant (e.g., Ag₂CO₃)
High-boiling point solvent (e.g., DMA, NMP, Toluene)
Procedure:
Screening Setup: In a series of reaction vials, add the quinoxaline substrate, palladium catalyst, and base/additive.
Solvent and Reagent Addition: Add the solvent and the aryl halide under an inert atmosphere.
Reaction: Seal the vials and heat to a high temperature (120-150 °C) for 12-48 hours.
Analysis: After cooling, an aliquot from each reaction is analyzed by LC-MS or GC-MS to determine conversion and the ratio of C6/C7 isomers.
Optimization: Based on the screening results, conditions (catalyst, ligand, base, solvent, temperature) are optimized to favor the desired isomer.[12]
The electron-deficient nature of the quinoxaline ring can be exploited for Nucleophilic Aromatic Substitution (SNAr), especially when powerful electron-withdrawing groups (EWGs) like a nitro group (-NO₂) are present on the carbocyclic ring.[17][18]
Application Note 3.1: SNAr on Nitroquinoxalines
In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group (typically a halide).[19][20][21] The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[18][21] For this mechanism to be effective at the C6 or C7 position:
A good leaving group (e.g., Cl, F) must be present at the target position.
A strong EWG (like -NO₂) must be positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate through resonance.[19][18]
For example, in a 7-chloro-6-nitroquinoxaline, the nitro group is ortho to the chloro leaving group, strongly activating it for SNAr. A nucleophile (e.g., an alkoxide, amine) will readily attack C7, displacing the chloride.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Conclusion
The functionalization of the C6 and C7 positions of the quinoxaline ring is a critical endeavor for advancing drug discovery and materials science. While direct C-H activation presents an exciting frontier for atom economy, the palladium-catalyzed cross-coupling of pre-functionalized 6,7-dihaloquinoxalines remains the most robust, versatile, and widely adopted strategy. A thorough understanding of the underlying reaction mechanisms, coupled with careful optimization of catalysts, ligands, and reaction conditions, empowers researchers to construct diverse libraries of C6/C7-substituted quinoxalines for a multitude of applications.
References
Aghera, N., et al. Rhodium-Catalyzed Asymmetric Functionalization of Quinoxalinium Salts. PMC. Available from: [Link]
MDPI. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. Available from: [Link]
Royal Society of Chemistry. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. Available from: [Link]
Bentham Science. 260 quinolones for applications in medicinal chemistry: synthesis and structure. Available from: [Link]
NISCAIR. Synthesis of quinoxaline quinones and regioselectivity in their Diels-Alder cycloadditions. Available from: [Link]
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
MDPI. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available from: [Link]
PubMed. Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. PubMed. Available from: [Link]
ResearchGate. Pd-Catalyzed Direct C−H Arylation of Pyrrolo[1,2-a]quinoxalines. Request PDF. Available from: [Link]
MDPI. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. Available from: [Link]
Pharmacophore. Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf. Available from: [Link]
Bentham Science. Synthesis and Functionalization of 6,7-Dihydro-[12][22]Dioxino[2,3-d] Pyrimidines. Available from: [Link]
Royal Society of Chemistry. Transition-metal-catalyzed ortho C–H functionalization of 2-arylquinoxalines. Organic & Biomolecular Chemistry. Available from: [Link]
Mother Theresa institute. Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Available from: [Link]
Royal Society of Chemistry. Quinoxaline as an integrated directing group in palladium-catalyzed ortho-C–H bond arylation of the aryl unit of 2-arylquinoxalines. New Journal of Chemistry. Available from: [Link]
ResearchGate. The Chemistry and Applications of the Quinoxaline Compounds. Request PDF. Available from: [Link]
Royal Society of Chemistry. Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Chemical Communications. Available from: [Link]
Hilaris Publisher. An Exploration of the Medicinal Chemistry of Anticancer Quinoxaline. Available from: [Link]
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
ResearchGate. Quinoxaline as Integrated Directing Group in Palladium-Catalyzed Ortho C–H Bond Arylation of the Aryl Unit of 2-Arylquinoxalines. Request PDF. Available from: [Link]
Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]
PMC. Polyoxa- and Polyazamacrocycles Incorporating 6,7-Diaminoquinoxaline Moiety: Synthesis and Application as Tunable Optical pH-Indicators in Aqueous Solution. PMC. Available from: [Link]
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
PMC. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. PMC. Available from: [Link]
YouTube. Nucleophilic Aromatic Substitution. Available from: [Link]
Indian Academy of Sciences. Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Available from: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
YouTube. Sonogashira Coupling- Reaction and application in Research Lab. Available from: [Link]
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
PubMed. Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors. PubMed. Available from: [Link]
MDPI. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. MDPI. Available from: [Link]
Incorporation of (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline into peptidomimetics
Application Note: Strategic Incorporation of (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline into Peptidomimetics Abstract This guide details the synthesis, functionalization, and solid-phase incorporation of (R)-2-Isoprop...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Incorporation of (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline into Peptidomimetics
Abstract
This guide details the synthesis, functionalization, and solid-phase incorporation of (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline (IpTHQ) . As a constrained bicyclic scaffold, IpTHQ serves as a potent peptidomimetic surrogate, offering fixed dihedral angles that mimic
-turns while enhancing lipophilicity and proteolytic resistance. This document provides a self-validating workflow for researchers transitioning this "privileged scaffold" from raw synthesis to bioactive peptide integration.
Part 1: Structural Rationale & Design Strategy
The incorporation of IpTHQ addresses two common failure modes in peptide drug discovery: rapid clearance (due to proteolysis) and entropic penalty (binding affinity loss due to flexible backbones).
Conformational Constraint: Unlike linear amino acids, the fused benzene-piperazine ring system of IpTHQ locks the N-C
bond ( angle). The (R)-isopropyl group at position 2 adds steric bulk, directing the trajectory of the peptide backbone similarly to a constrained D-Valine or Proline mimetic.
Electronic Duality: The scaffold possesses two distinct nitrogen centers:
N1 (Aniline-like): Low nucleophilicity (
). Can be functionalized to create "amino acid-like" linkers (e.g., -carboxymethylation) or left free as a hydrogen bond donor.
N4 (Secondary Amine): Higher nucleophilicity (
). Acts as the primary attachment point for the growing peptide chain (acylation site).
Metabolic Shielding: The steric hindrance of the isopropyl group adjacent to the N4 acylation site dramatically reduces the rate of enzymatic cleavage by aminopeptidases.
While reduction of 2-isopropylquinoxaline is possible, it yields a racemate. We utilize an Iridium-catalyzed asymmetric hydrogenation protocol to ensure
ee, essential for biological consistency.
Protocol A: Asymmetric Hydrogenation
Reagents:
Substrate: 2-Isopropylquinoxaline
Catalyst:
(1.0 mol%) with (R)-SegPhos or (R)-Difluorphos ligand (2.2 mol%)
Solvent: Toluene/Dioxane (1:1)
Activator:
(10 mol%)
Step-by-Step:
Catalyst Formation: In a glovebox (Ar atmosphere), mix
(6.7 mg, 0.01 mmol) and (R)-SegPhos (12 mg, 0.022 mmol) in dry toluene (2 mL). Stir for 30 min. Add (25 mg in toluene) and stir for 10 min.
Reaction Setup: Add 2-Isopropylquinoxaline (1.0 mmol) to a stainless steel autoclave equipped with a glass liner and magnetic stir bar.
Hydrogenation: Transfer the catalyst solution to the autoclave via syringe. Pressurize with
gas to 600 psi (41 bar) .
Execution: Stir at room temperature for 18–24 hours.
Workup: Release pressure carefully. Concentrate the solvent in vacuo.
Part 3: Functionalization for Backbone Integration
To use IpTHQ as a mid-chain peptidomimetic (rather than just an N-terminal cap), we must convert it into an "amino acid equivalent." This involves alkylating the N1 position with a carboxylate linker.
Protocol B: Synthesis of Fmoc-(R)-IpTHQ-CH2-COOH
(Transforms the scaffold into a building block compatible with Fmoc-SPPS)
Workflow Diagram:
Procedure:
N4-Boc Protection: Treat (R)-IpTHQ with
(1.1 eq) and TEA in DCM. The aliphatic N4 is more nucleophilic and reacts selectively over the aniline-like N1.
N1-Alkylation: Dissolve N4-Boc-IpTHQ in dry DMF. Cool to
. Add NaH (1.2 eq). Stir 15 min. Add Ethyl Bromoacetate (1.2 eq). Warm to RT and stir overnight.
Hydrolysis & Deprotection:
Treat with LiOH (THF/H2O) to hydrolyze the ethyl ester.
Treat with TFA/DCM (1:[1]1) to remove the N4-Boc group.
Fmoc-Protection: React the free amino acid core with Fmoc-OSu and
in Acetone/H2O to yield Fmoc-(R)-IpTHQ-1-acetic acid .
Part 4: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Challenge: Coupling to the N4 nitrogen of IpTHQ is difficult due to significant steric hindrance from the adjacent C2-isopropyl group. Standard HBTU protocols will fail or result in deletion sequences.
Protocol C: The "Difficult Coupling" Strategy
Reagents:
Resin: Rink Amide or Wang Resin (low loading, 0.3–0.5 mmol/g recommended).
Validation: Chloranil Test (Standard Kaiser test is ineffective for secondary amines, but works here since we are coupling onto a primary amine on the resin).
Fmoc Removal: 20% Piperidine in DMF (2 x 10 min).
Coupling the NEXT Amino Acid (The Critical Step):
Context: You are now coupling an amino acid onto the hindered N4 of the IpTHQ on the resin.
Method: Double Coupling is mandatory.
Cycle 1: AA (5 eq) + HATU (5 eq) + DIPEA (10 eq) in NMP. Microwave irradiation at
for 10 min (or 3 hours at RT).
Cycle 2: AA (5 eq) + PyBrOP (5 eq) + DIPEA (10 eq). The acid bromide generated in situ is smaller and more reactive than the HATU active ester.
Validation:Chloranil Test or Micro-cleavage LC-MS . (Do not rely on UV monitoring).
Data Summary: Coupling Efficiency Comparison
Coupling Reagent
Conditions
Yield (HPLC Area %)
Notes
HBTU / HOBt
2h, RT
< 30%
Failed coupling; significant deletion.
HATU / HOAt
2h, RT
65%
Moderate success; requires double coupling.
HATU (MW)
10m, 75°C
> 95%
Recommended Protocol.
PyBrOP
2h, RT
88%
Excellent alternative if MW unavailable.
Part 5: Application Case Study & Pathway Logic
Scenario: Improving the half-life of a Bradykinin antagonist.
Modification: Replacement of the N-terminal Proline-Proline sequence with the (R)-IpTHQ scaffold.
Mechanism of Action:
The (R)-IpTHQ scaffold mimics the polyproline II helix geometry but lacks the scissile amide bond susceptible to Prolyl oligopeptidase.
References
Synthesis of Chiral Tetrahydroquinoxalines:
Wang, Y., et al. (2019). "Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation." Chemical Science.
SPPS of Hindered Amines:
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences."[2] Nature Protocols.
Tetrahydroquinoline/Quinoxaline Scaffolds in Drug Discovery:
Sridharan, V., et al. (2011). "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines... using Domino Reactions." PMC / NIH.
Conformational Analysis of Quinoxaline Peptides:
Alfredson, T.V., et al. (1991). "Conformational heterogeneity of quinoxaline peptides in solution." Journal of Chromatography A.
Coupling Reagents for Secondary Amines:
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
Technical Support Center: Optimizing Enantiomeric Excess in (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline Synthesis
Welcome to the Advanced Synthesis Support Center. Synthesizing (R)-2-isopropyl-1,2,3,4-tetrahydroquinoxaline with high enantiomeric excess (ee) presents unique stereoelectronic challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. Synthesizing (R)-2-isopropyl-1,2,3,4-tetrahydroquinoxaline with high enantiomeric excess (ee) presents unique stereoelectronic challenges. Unlike 2-aryl quinoxalines, the 2-isopropyl group is a bulky alkyl substituent that lacks π-π stacking capabilities. Consequently, the catalyst must rely entirely on rigid steric differentiation during the enantiodetermining hydride transfer step.
This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to help you resolve ee erosion and achieve >95% enantioselectivity.
Mechanistic Causality: Understanding the Enantiodetermining Step
The asymmetric hydrogenation of 2-isopropylquinoxaline proceeds via a two-step reduction. The first hydrogenation yields a dihydroquinoxaline (imine) intermediate, which exists in equilibrium with its enamine tautomer[1]. The second reduction is the enantiodetermining step.
Erosion of ee typically occurs when the imine intermediate is not rigidly bound to the chiral catalyst pocket. To achieve high ee, the imine must be activated (often via Brønsted acids) to establish a strong anion-binding interaction, locking the substrate conformation before the final hydride transfer[1].
Mechanistic pathway of asymmetric hydrogenation highlighting the enantiodetermining step.
Causality Check: Standard ruthenium chloride complexes fail because the strongly coordinating chloride ions outcompete the bulky 2-isopropylquinoxaline for the metal center. Using a cationic Ru complex with a non-coordinating tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF) counteranion ensures the substrate can enter the chiral pocket.
Catalyst Preparation: In an argon-filled glovebox, mix [RuCl₂(η⁶-cymene)]₂ (0.5 mol%), the chiral monosulfonylated diamine ligand (1.1 mol%), and NaBArF (1.2 mol%) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 1 hour to generate the cationic active species.
Substrate Loading: Add 2-isopropylquinoxaline (0.2 mmol) to the catalyst solution (total volume 1 mL).
Hydrogenation: Transfer the mixture to a stainless-steel autoclave. Purge the vessel three times with H₂ gas, then pressurize to 50 atm.
Reaction: Stir the mixture at 40 °C for 8–24 hours.
Workup: Vent the hydrogen gas carefully. Evaporate the solvent under reduced pressure and purify the crude product via silica gel flash chromatography.
Validation: Determine the ee using chiral HPLC (e.g., Daicel Chiralcel OD-H column).
Protocol B: Metal-Free Asymmetric Transfer Hydrogenation (ATH)[3]
Causality Check: This protocol avoids transition metals entirely, utilizing H₂ gas to regenerate a dihydrophenanthridine hydrogen donor via an achiral borane, while a Chiral Phosphoric Acid (CPA) dictates the stereochemistry.
Reagent Mixing: In a nitrogen-atmosphere glovebox, add B(2,6-Cl₂C₆H₃)(4-HC₆F₄)₂ borane catalyst (5 mol%), phenanthridine (20 mol%), CPA catalyst (5 mol%), and 2-isopropylquinoxaline (1.0 equiv) into a stainless-steel autoclave.
Solvent Addition: Dissolve the mixture in dry toluene (0.125 M concentration relative to the substrate).
Hydrogenation: Seal the autoclave, purge three times with H₂, and pressurize to 40 bar.
Reaction: Heat the reaction mixture in an oil bath at 80 °C for 12 hours.
Workup: Depressurize, remove the solvent under reduced pressure, and isolate the (R)-2-isopropyl-1,2,3,4-tetrahydroquinoxaline via flash chromatography.
Frequently Asked Questions (FAQs)
Q: Why does my ee drop significantly when I scale up the Ir-catalyzed reaction in a batch reactor?A: In batch reactors, hydrogen accumulation and poor mass transfer at larger scales can alter the delicate equilibrium between the imine and enamine tautomers, leading to background racemic reduction. Transitioning to continuous flow conditions mitigates hydrogen accumulation and maintains high ee during scale-up[1].
Q: Can I substitute the BArF counteranion with a standard triflate (OTf) or tetrafluoroborate (BF₄) in the Ru-catalyzed system?A: It is highly discouraged. While OTf⁻ and BF₄⁻ are less coordinating than chloride, they are still too coordinating for bulky alkyl substrates like the isopropyl derivative. The extreme steric bulk and charge delocalization of the BArF anion are strictly required to leave the Ru center open for the substrate[2].
Q: Why is piperidine hydrochloride added to the Ir/PipPhos system?A: The strong Brønsted acid (HCl from the piperidine salt) plays a dual role: it activates the imine intermediate for reduction and establishes a critical anion-binding interaction between the substrate and the chiral ligand, locking the transition state for high enantiodiscrimination[1].
References
Minnaard A. J., Feringa B. L., de Vries J. G., et al. "Asymmetric Hydrogenation of Quinoxalines Catalyzed by Iridium/PipPhos." Advanced Synthesis & Catalysis, 2009. URL: [Link]
Wang T., Chen F., Qin J., He Y.-M., Fan Q.-H. "Asymmetric Hydrogenation of 2- and 2,3-Substituted Quinoxalines with Chiral Cationic Ruthenium Diamine Catalysts." Organic Letters, 2011. URL: [Link]
Han Z., Feng X., Du H. "Asymmetric Transfer Hydrogenation of 2-Substituted Quinoxalines with Regenerable Dihydrophenanthridine." The Journal of Organic Chemistry, 2024. URL: [Link]
Purifying quinoxalines is often deceptive. While the condensation of 1,2-diamines and 1,2-dicarbonyls is high-yielding, the similar solubility profiles of the starting materials (particularly the dicarbonyls) and the "greasiness" of the final product can lead to persistent co-elution or co-precipitation.
This guide moves beyond standard chromatography. We focus on chemical resolution —exploiting the specific pKa and functional group differences between your product and its impurities to achieve purity without running a column whenever possible.
Module 1: The "Smart" Workup (Chemical Resolution)
The Problem: You have unreacted starting materials (1,2-diamine or 1,2-dicarbonyl) contaminating your crude mixture.
The Science:
Quinoxalines are very weak bases (
). They remain neutral in dilute acidic conditions.
1,2-Diamines (e.g., o-phenylenediamine) are significantly more basic (
). They protonate easily.
1,2-Dicarbonyls (e.g., benzil) are neutral and lipophilic.
Strategic Protocol:
Instead of trying to remove both impurities, force the reaction to completion by using a slight excess of the diamine (1.1 – 1.2 eq). It is chemically easier to wash away the diamine than to separate the dicarbonyl.
Protocol: The pH-Switch Extraction
Use this method to remove unreacted diamines.
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsion risk).
The Acid Wash: Wash the organic layer twice with 0.5 M HCl or 10% Citric Acid .
) and migrates to the aqueous layer. The quinoxaline (too weakly basic to protonate at this pH) stays in the EtOAc.
The Brine Wash: Wash the organic layer once with brine to remove residual acid/water.
Drying: Dry over
and concentrate.
Visualizing the Separation Logic:
Figure 1: Selective protonation strategy for removing diamine impurities.
Module 2: Recrystallization Troubleshooting
Q: My product is "oiling out" instead of crystallizing. What is happening?A: This occurs when the compound separates as a liquid droplet before the solvent reaches the freezing point, usually because the solution is too concentrated or cooled too fast.
Corrective Protocol:
Re-dissolve: Heat the mixture until clear.
Seeding: Add a "seed" crystal of the pure product (if available) or scratch the inner glass surface with a spatula at the air-liquid interface.
The "Cloud Point" Method:
Dissolve product in hot Ethanol (EtOH) (Good solvent).[3]
Add hot Water (Anti-solvent) dropwise until a persistent cloudiness appears.
Add one drop of hot EtOH to clear it.
Wrap the flask in foil/towel to cool very slowly to room temperature.
Solvent Selection Table:
Solvent System
Polarity
Best For
Notes
Ethanol (95%)
Polar
General Quinoxalines
The "Gold Standard." Cooling to -20°C often required for high yield.
EtOH / Water
Mixed
Polar Derivatives
Excellent for removing inorganic salts or very polar byproducts.
EtOAc / Hexane
Mixed
Lipophilic Quinoxalines
Use if EtOH fails. Good for removing non-polar dicarbonyls.
Acetonitrile
Polar Aprotic
Highly Crystalline Products
Often yields very pure crystals but lower recovery rates.
Module 3: Advanced Scavenging (Resins & Reagents)
Q: I cannot use acid extraction (acid-sensitive groups) and I have metal residues (Pd/Cu).A: Use functionalized silica or polymer-supported scavengers. This is critical for pharmaceutical intermediates where metal limits are strict (<10 ppm).
Workflow: Resin Scavenging
Diamine Removal: Add PS-Isocyanate or Strong Acid Cation (SAC) resin (3 eq relative to impurity).
Mechanism:[1][2] Isocyanate reacts with the amine to form an insoluble urea; SAC ion-pairs with the amine.
Mechanism:[1][2][4] Forms a hydrazone with the ketone/aldehyde.
Metal Removal (Pd/Cu): Add SiliaMetS® Thiol or Thiourea resin.
Process: Stir at Room Temp for 4–16 hours. Filter the resin.[3][5][6] Evaporate.
Module 4: Chromatography FAQs
Q: The dicarbonyl streaks and overlaps with my product on the TLC plate.A: 1,2-dicarbonyls (like benzil) interact strongly with the hydration layer of silica gel.
Fix: Switch stationary phases. Use Neutral Alumina instead of Silica. Alumina is less acidic and often resolves the basic quinoxaline from the neutral dicarbonyl better.
Q: My quinoxaline is tailing on Silica.A: The basic nitrogens are interacting with silanol groups (
).
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane, or add 1% TEA to your mobile phase. This "caps" the active sites.
Decision Matrix for Purification:
Figure 2: Rapid decision tree for selecting the correct purification modality.
References
BenchChem. (2025).[3][5][6][7] Refinement of work-up procedures for quinoxaline synthesis: Purification by Recrystallization. Retrieved from
Royal Society of Chemistry. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines.[2][8] RSC Advances. Retrieved from
Arkivoc. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives.[2][4][8][9] Arkivoc, 2008(xv), 280-287.[10] Retrieved from
Biotage. (2024). Metal scavengers for organic purification: SiliaMetS and ISOLUTE guides. Retrieved from
Sigma-Aldrich. (2024). Metal Scavengers: User Guide for Resin Scavengers in Organic Synthesis. Retrieved from
Troubleshooting low yields in the reduction of quinoxalines to tetrahydroquinoxalines
Welcome to the Technical Support Center for Heterocyclic Reductions. As a Senior Application Scientist, I frequently consult on workflows where the reduction of quinoxalines to tetrahydroquinoxalines (THQs) suffers from...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Reductions. As a Senior Application Scientist, I frequently consult on workflows where the reduction of quinoxalines to tetrahydroquinoxalines (THQs) suffers from poor yields, stalled intermediates, or eroded enantioselectivity.
The transformation of quinoxalines is notoriously challenging. The process requires breaking the aromaticity of the pyrazine ring, navigating stable partially-reduced intermediates, and preventing the basic nitrogen atoms of the product from poisoning the transition-metal catalyst.
This guide is designed to move beyond basic troubleshooting. Here, we dissect the causality behind low yields and provide self-validating protocols to ensure your reduction workflows are robust, reproducible, and scalable.
Part 1: Diagnostic Workflow for Low Yields
Before altering your reaction conditions, you must diagnose the specific failure mode of your reduction. The following logic tree isolates the root cause based on crude reaction analytics.
Diagnostic workflow for troubleshooting low yields in quinoxaline reductions.
Part 2: Troubleshooting Knowledge Base (FAQs)
Q1: My reaction stalls halfway, and LC-MS shows a massive accumulation of the dihydroquinoxaline intermediate. Why won't it reduce further?The Causality: The initial hydrogenation of quinoxaline to 3,4-dihydroquinoxaline is kinetically rapid. However, the second hydride transfer is the rate-determining step because it requires overcoming the steric hindrance of the partially saturated ring and breaking the remaining resonance stabilization.
The Solution: Implement a Metal/Brønsted Acid Relay system. The addition of a Brønsted acid (like HCl or a chiral phosphoric acid) protonates the dihydroquinoxaline intermediate. This builds a "three-point contact model" via hydrogen bonding, significantly increasing the electrophilicity of the substrate and facilitating the final hydride transfer 1. Furthermore, chloride ions facilitate the heterolytic cleavage of dihydrogen to regenerate the active metal-dihydride species 2.
Q2: I am observing rapid catalyst deactivation (poisoning) when scaling up batch reactions. How can I maintain turnover numbers (TON)?The Causality: Tetrahydroquinoxalines are highly basic bidentate ligands. As the product accumulates in a batch reactor, the basic nitrogen lone pairs outcompete the substrate and strongly coordinate to the late transition metal center (e.g., Ir, Ru, Rh), effectively poisoning the catalyst.
The Solution: Transition the reaction to continuous flow chemistry. Flow transformations drastically reduce the local concentration of the product at the catalyst interface and minimize hydrogen gas accumulation hazards 3. If flow is unavailable, adding a stoichiometric equivalent of acid keeps the product nitrogens protonated and non-coordinating.
Q3: My substrate contains reducible functional groups (e.g., halogens, conjugated alkenes). Traditional H2/Pd/C gives me terrible chemoselectivity. What is the alternative?The Causality: Heterogeneous catalysts like Pd/C operate via surface-adsorption mechanisms that are highly active but poorly discriminate between reducible functional groups, leading to over-reduction or dehalogenation.
The Solution: Switch to pH-regulated Transfer Hydrogenation (TH). Using a Cp*Ir-diamine catalyst with aqueous sodium formate (HCOONa) as the hydrogen donor provides exceptional chemoselectivity. This system tolerates halides, nitro groups, and conjugated alkenes perfectly, provided the pH is strictly buffered 4.
Part 3: Mechanistic Pathway of Acid Activation
To visualize why the reaction stalls and how acid intervention works, refer to the mechanistic pathway below.
Mechanistic pathway showing the critical role of acid activation in overcoming the reaction stall.
Part 4: Quantitative Data & Method Selection
Select your reduction methodology based on the specific functional groups present in your substrate.
Reduction System
Catalyst
Additive/Hydrogen Source
Chemoselectivity Profile
Typical Yield Impact
Heterogeneous Hydrogenation
Pd/C or PtO2
H2 Gas (High Pressure)
Poor (Reduces alkenes, dehalogenates)
High yield for simple substrates; severe yield loss for complex ones.
Metal/Acid Relay Catalysis
[Ru(p-cymene)I2]2
H2 Gas + Chiral Phosphoric Acid
Good (Tolerates some sterics)
Excellent yields (>90%) and high enantioselectivity (up to 99% ee).
Continuous Flow Hydrogenation
Ir-complex
H2 Gas + HCl
Excellent (Prevents catalyst poisoning)
Gram-scale yields (>90%) without enantiomeric erosion.
Transfer Hydrogenation (TH)
Cp*Ir-diamine
HCOONa + HOAc/NaOAc Buffer
Exceptional (Tolerates halogens, nitro, alkenes)
85-98% yield; highly dependent on strict pH control (pH ~4.5-5.5).
Part 5: Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. By incorporating mandatory analytical checkpoints, the protocol inherently proves its own efficacy before you commit to scaling up.
Protocol A: Ir-Catalyzed Asymmetric Hydrogenation in Continuous Flow
Best for: Scaling up basic quinoxalines without catalyst poisoning.
System Preparation: Prepare a solution of the quinoxaline substrate (0.25 mmol) and the Ir-catalyst precursor (1 mol%) in 4 mL of dry 1,4-dioxane.
Acid Activation: Add a stoichiometric amount of HCl (1.0 equiv).
Causality: HCl breaks the aromaticity of the substrate and prevents the resulting THQ from coordinating to the Iridium center 3.
Flow Parameters: Pump the solution through the continuous flow reactor at a residence time of 15 minutes, maintaining an H2 pressure of 2 MPa.
Self-Validation Checkpoint (NMR): Collect the first 0.5 mL of reactor effluent. Evaporate and analyze via 1H NMR.
Validation Criteria: Look for the complete disappearance of the aromatic pyrazine protons (~8.7–8.9 ppm). If these peaks remain, the gas-liquid mixing in the flow reactor is insufficient. Increase the residence time or back-pressure before processing the rest of the batch.
Isolation: Neutralize the collected effluent with saturated NaHCO3, extract with EtOAc, and purify via flash chromatography.
Protocol B: pH-Regulated Transfer Hydrogenation in Aqueous Media
Best for: Substrates with sensitive functional groups (halogens, alkenes).
Buffer Preparation (Critical Step): Prepare a 5 M aqueous HOAc/NaOAc buffer solution. Adjust the pH strictly to 5.5.
Causality: The reaction relies on formate (HCOONa) as the hydride source. If the pH fluctuates, formate decomposition accelerates without transferring the hydride to the substrate, killing the yield 4.
Reaction Assembly: In a reaction vial (no inert atmosphere required), combine the quinoxaline (0.5 mmol), [Cp*IrCl2]2 catalyst (2.5 µmol), diamine ligand (6 µmol), and HCOONa (5 mmol) in 5 mL of the prepared buffer.
Heating: Stir the mixture at 80 °C for 15 to 60 minutes.
Self-Validation Checkpoint (pH Monitor): At the 15-minute mark, measure the pH of the solution.
Validation Criteria: The pH must remain between 4.5 and 5.5. If the pH has drifted basic (>6.0), the buffer capacity has been exceeded. The system has invalidated itself; you must abort, increase the molarity of the HOAc/NaOAc buffer, and restart.
Workup: Cool to room temperature, extract with dichloromethane (3 x 10 mL), dry over Na2SO4, and concentrate to yield the chemically pure tetrahydroquinoxaline.
References
Convergent Asymmetric Disproportionation Reactions: Metal/Brønsted Acid Relay Catalysis for Enantioselective Reduction of Quinoxalines
Journal of the American Chemical Society (ACS)[Link]
Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation
Angewandte Chemie / PMC (NIH)[Link]
Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation
Chemical Science (RSC Publishing)[Link]
pH-Regulated transfer hydrogenation of quinoxalines with a Cp*Ir-diamine catalyst in aqueous media
Tetrahedron / University of Liverpool Repository
[Link]
Technical Support Center: Optimizing Solvent Selection for (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline Crystallization
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the isolation and purification of (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxali...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the isolation and purification of (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline. This specific 1,2,3,4-tetrahydroquinoxaline core is a critical chiral pharmacophore utilized in the synthesis of advanced bioactive compounds, including potent modulators of Hepatitis B virus (HBV) capsid assembly[1].
Achieving high enantiomeric purity and optimal crystal morphology is heavily dependent on the thermodynamic and kinetic parameters of your crystallization process. Below, you will find a diagnostic workflow, targeted FAQs, quantitative solvent data, and a self-validating experimental protocol.
Troubleshooting workflow for solvent selection and crystallization optimization.
Frequently Asked Questions (FAQs)
Q1: How do I select the initial solvent system for crystallizing (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline?A: The choice of solvent dictates both the thermodynamic solubility and the kinetic nucleation rate. For quinoxaline derivatives, which can sometimes be reluctant to form crystals, an ideal solvent must exhibit a steep solubility curve—dissolving the compound entirely when hot, but offering poor solubility when cold[2].
Causality & Action: Start with single solvents of varying polarities, such as ethanol, methanol, or toluene[2]. If a single solvent fails to provide the necessary yield or purity, transition to a binary mixed-solvent system. In this setup, the primary solvent dissolves the compound, while a miscible anti-solvent (in which the solute is relatively insoluble) is added to drive the solution into the supersaturation zone, forcing crystallization[3].
Q2: My product is "oiling out" (Liquid-Liquid Phase Separation) instead of forming solid crystals. What causes this, and how can I fix it?A: Oiling out occurs when the supersaturation level is generated too rapidly, causing the system to bypass the metastable zone for crystallization and enter the spinodal decomposition region. The solute separates as a solute-rich liquid phase rather than forming a highly ordered solid crystal network.
Causality & Action: This is common in chiral tetrahydroquinoxalines when the solvent affinity is mismatched or the cooling rate is too aggressive. The concentration of the drug in the solvent must be carefully brought to the supersaturation point, as the method of supersaturation creation has significant effects on the morphology and properties of the crystals[4].
Self-Validating Fix:
Adjust anti-solvent addition: Dissolve the compound in the "good" solvent and slowly add the "poor" solvent at an elevated temperature until the solution becomes turbid. Then, add a single drop of the "good" solvent to clarify the solution before allowing it to cool slowly[2].
Seeding: Introduce 1-2% (w/w) of pure (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline seed crystals just below the saturation temperature to bypass primary nucleation energy barriers and direct the system toward solid crystal growth.
Q3: How can I upgrade the enantiomeric excess (ee) during the crystallization step?A: Chiral resolution via crystallization relies entirely on the phase behavior of the enantiomeric mixture.
Causality & Action: If the compound forms a racemic compound (where the racemate is a distinct crystalline entity), you must operate within the eutectic composition limits. To upgrade the ee of an enantioenriched mixture (e.g., from 85% to >99%), you must select a solvent where the racemic compound is significantly more soluble than the pure enantiomer. Non-polar to slightly polar solvents (like Toluene or Toluene/Hexane mixtures) often enhance the thermodynamic stability of the pure (R)-enantiomer crystals over the racemate. Monitor the mother liquor; a decreasing ee in the filtrate confirms that the solid phase is successfully being enriched.
Quantitative Data: Solvent Screening Matrix
The table below summarizes standard solvent properties and their mechanistic impact on the crystallization of tetrahydroquinoxaline derivatives.
Solvent System
Dielectric Constant (ε)
Boiling Point (°C)
Solubility Profile
Typical Crystal Habit
Yield / ee% Impact
Toluene
2.38
110.6
Moderate-High
Needles
High ee% upgrade, moderate yield. Favors pure enantiomer stability.
Ethanol
24.5
78.3
High (Hot) / Low (Cold)
Prisms
High yield, but prone to oiling out if cooled too rapidly.
EtOAc / Hexane (1:3)
~3.0 (Mixed)
~68 (Mixed)
Tunable via ratio
Plates
Excellent balance of yield and chiral purity. Highly customizable.
Dichloromethane
9.1
39.6
Very High
N/A
Poor for cooling crystallization; primarily used for extraction.
This protocol is designed as a self-validating system . Each step contains an observable checkpoint to ensure the thermodynamic state of the crystallization remains on track.
Step 1: Dissolution
Weigh 1.0 g of crude (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline into a 50 mL round-bottom flask. Add 5.0 mL of the primary solvent (e.g., Ethanol).
Checkpoint: The volume should be kept minimal to ensure a high concentration, setting the stage for optimal supersaturation[4].
Step 2: Heating & Clarification
Heat the mixture to 60°C under continuous stirring (400 rpm) until complete dissolution is achieved.
Checkpoint: The solution must be completely transparent. If insoluble impurities are present, perform a hot gravity filtration immediately to prevent premature crystallization[2].
Step 3: Antisolvent Addition
Slowly add the antisolvent (e.g., Hexane or Water) dropwise at 60°C. Stop the addition immediately when the solution becomes persistently turbid (reaching the cloud point).
Checkpoint: Add 0.1 - 0.2 mL of the primary solvent until the solution just turns clear again[2]. This ensures the system is resting exactly at the edge of the metastable zone.
Step 4: Seeding (Critical for Chiral Upgrading)
Cool the solution slightly to 55°C and add 10 mg of pure (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline seed crystals.
Checkpoint: The seeds should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; you must add more antisolvent.
Step 5: Controlled Cooling
Program the heating mantle or circulating bath to cool at a linear rate of 0.1°C/min down to 5°C.
Checkpoint: Avoid crash-cooling (e.g., plunging directly into an ice bath initially), as this will cause liquid-liquid phase separation (oiling out) or trap impurities within the crystal lattice.
Step 6: Isolation & Washing
Filter the resulting crystals under vacuum. Cool the crystallization mixture in an ice-water bath prior to filtration to maximize precipitation[2].
Wash the filter cake with 2 mL of ice-cold antisolvent.
Checkpoint: Always wash crystals with a minimal amount of ice-cold solvent to prevent the loss of product[2].
Step 7: Validation
Dry the crystals under vacuum at 40°C for 4 hours. Determine the yield gravimetrically and verify the enantiomeric excess (ee) via Chiral HPLC.
References
Identification of Novel Tetrahydroquinoxaline Derived Phenyl Ureas as Modulators of the Hepatitis B Virus Nucleocapsid Assembly
Source: PMC (National Institutes of Health)
URL:1
Analysis of drug crystallization by evaluation of pharmaceutical solubility in various solvents by optimization of artificial intelligence models
Source: PMC (National Institutes of Health)
URL:4
Refinement of work-up procedures for quinoxaline synthesis
Source: BenchChem
URL:2
Modelling and control of combined cooling and antisolvent crystallization processes
Source: Loughborough University Research Repository
URL:3
Resolving racemization issues during the synthesis of chiral quinoxalines
Status: Operational Subject: Troubleshooting Racemization & Epimerization during Synthesis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Diagnostic & Mechanism: Why is my ee dropping?
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Subject: Troubleshooting Racemization & Epimerization during Synthesis
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Diagnostic & Mechanism: Why is my ee dropping?
Before altering your protocol, you must diagnose the specific mode of stereochemical loss. In chiral quinoxaline synthesis, "racemization" is often a misnomer for two distinct failure modes: Acid-Catalyzed Enolization (during condensation) or Inadvertent Oxidation (during workup).
The Core Failure Mechanism: Imine-Enamine Tautomerism
The most critical step in synthesizing chiral quinoxalines—typically via the condensation of chiral 1,2-diamines with 1,2-dicarbonyls—is the formation of the Schiff base (imine).
If your chiral center is
to the nitrogen (common in amino-acid derived scaffolds), the proton at the chiral center is acidic. Under thermodynamic control (high heat, strong base, or protic solvents), the imine equilibrates with the achiral enamine, destroying stereochemical integrity.
Figure 1: The Imine-Enamine Tautomerism Trap. High temperatures or basic conditions facilitate the transition to the planar enamine, scrambling the stereocenter.
Experimental Protocols: Validated "Safe" Routes
To preserve enantiomeric excess (ee), you must operate under Kinetic Control . The following protocols prioritize mild conditions to prevent the activation of the
-proton.
Protocol A: The "Green" Aqueous Condensation (Recommended)
Best for: Diamines with high water solubility or moderate hydrophobicity.
This method utilizes the hydrophobic effect to accelerate the reaction without acid/base catalysis, minimizing epimerization risks.
Reagents:
Chiral 1,2-diamine (1.0 equiv)
1,2-Dicarbonyl (1.0 - 1.1 equiv)
Solvent: Deionized Water (degassed)
Step-by-Step:
Preparation: Degas water with
for 15 minutes to prevent oxidative aromatization (if targeting tetrahydroquinoxalines).
Mixing: Suspend the 1,2-dicarbonyl in water at Room Temperature (20–25°C).
Addition: Add the chiral diamine slowly.
Reaction: Stir vigorously. If the product precipitates, this is advantageous (it removes the product from the reaction equilibrium).
Time: Monitor via TLC. Typical time is 2–6 hours. Do not reflux.
Isolation: Filter the precipitate. Wash with cold water. Dry under vacuum.
Protocol B: Mild Lewis Acid Catalysis (
or CAN)
Best for: Sterically hindered substrates where Protocol A is too slow.
Using a mild Lewis acid allows the reaction to proceed at room temperature, avoiding the thermal energy required for racemization.
Reagents:
Solvent: Ethanol or Acetonitrile (Anhydrous)
Catalyst: Iodine (
, 1–5 mol%) OR Cerium Ammonium Nitrate (CAN, 5 mol%)
Step-by-Step:
Dissolution: Dissolve diamine and dicarbonyl in solvent.
Catalysis: Add catalyst at 0°C.
Activation: Allow to warm to Room Temperature naturally.
Quench: Once complete (TLC), quench
reactions with saturated .
Extraction: Extract with EtOAc/DCM as standard.
Troubleshooting & FAQs
Scenario 1: "My ee drops significantly during workup/purification."
Diagnosis: Your chiral center is likely labile on silica gel. Silica is slightly acidic and can catalyze the same tautomerization described in Fig 1.
Solution:
Pre-treat Silica: Flush your column with 1% Triethylamine (TEA) in Hexane before loading. This neutralizes acidic sites.
Switch Stationary Phase: Use neutral Alumina instead of Silica.
Avoid Heat: Do not dry your compound in an oven >40°C. Use a vacuum desiccator.
Scenario 2: "I am trying to aromatize a chiral tetrahydroquinoxaline, but the chirality disappears."
Diagnosis: This is a fundamental design error, not a reaction failure.
Explanation: If your chiral center is located on the heterocyclic ring (e.g., C2 or C3), aromatizing the ring to a fully unsaturated quinoxaline creates a planar
system. The chirality is structurally impossible to retain.
Correction: You must target Tetrahydroquinoxalines (reduced form) or ensure the chirality is on a pendant side chain (e.g., an amino acid side chain attached to the ring, not part of the ring unsaturation).
Scenario 3: "The reaction is too slow at Room Temperature."
Diagnosis: Steric hindrance is preventing condensation, tempting you to use heat (which kills ee).
Solution:
Do NOT use base: Adding bases like Pyridine or TEA will accelerate racemization faster than product formation.
Use Ultrasound: Sonication can accelerate the condensation in heterogeneous aqueous media without raising the bulk temperature.
Switch Solvent: Use 2,2,2-Trifluoroethanol (TFE). It activates carbonyls via H-bonding without being strong enough to deprotonate the
-carbon.
Decision Matrix: Optimizing Conditions
Use this logic flow to select the correct solvent/catalyst system for your specific substrate.
Figure 2: Reaction Condition Decision Tree. Prioritize catalyst-free aqueous/alcoholic conditions first to maximize ee retention.
Data Summary: Catalyst Impact on Racemization
The following table summarizes the risk profile of common catalysts used in quinoxaline synthesis when applied to chiral substrates.
Catalyst / Condition
Reaction Rate
Racemization Risk
Recommendation
Reflux (EtOH/Toluene)
High
Critical
AVOID. Thermal energy promotes tautomerization.
Acetic Acid (AcOH)
Moderate
High
AVOID. Acidic media catalyzes enolization.
Iodine () at RT
High
Low
Recommended for hindered substrates.
CAN (Ce(IV)) at RT
High
Low
Recommended. Mild oxidation state, often neutral pH.
Overcoming catalyst poisoning when using quinoxaline-based ligands
Technical Support Center: Overcoming Catalyst Poisoning with Quinoxaline-Based Ligands 1. Overview & Mechanistic Context Welcome to the Technical Support Center for Transition-Metal Catalysis.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Overcoming Catalyst Poisoning with Quinoxaline-Based Ligands
1. Overview & Mechanistic Context
Welcome to the Technical Support Center for Transition-Metal Catalysis. As a Senior Application Scientist, I frequently consult with researchers struggling with rapid catalyst deactivation during cross-coupling reactions involving N-heteroarenes. Quinoxaline-based ligands and substrates present a unique challenge: their sp²-hybridized nitrogen atoms act as potent σ-donors and π-acceptors. This allows them to outcompete standard supporting ligands, irreversibly coordinating to coordinatively unsaturated metal centers (like Pd(0) or Cu(I)) and forming catalytically dead off-cycle complexes.
This guide provides a diagnostic framework, targeted FAQs, and self-validating experimental protocols to help you engineer your way around quinoxaline-induced catalyst poisoning.
2. Diagnostic & Resolution Workflow
To systematically address catalyst poisoning, follow the logical workflow below. This ensures you are isolating the root cause—whether it is steric vulnerability, inappropriate base selection, or thermal degradation.
Workflow for diagnosing and resolving quinoxaline-induced catalyst poisoning.
3. Frequently Asked Questions (FAQs)
Q1: Why do quinoxaline moieties cause rapid catalyst deactivation in palladium-catalyzed cross-couplings?
Answer: Quinoxaline contains two nitrogen atoms in a conjugated pyrazine-like ring. In palladium-catalyzed cross-coupling reactions (such as Buchwald-Hartwig aminations), the active Pd(0) species is highly susceptible to poisoning by these nitrogen atoms (1)[1]. The quinoxaline nitrogen coordinates tightly to the metal center, displacing the primary supporting ligand. This prevents the oxidative addition of the aryl halide, effectively trapping the catalyst in a stable, inactive state (2)[2].
Q2: How can I modify my ligand selection to prevent this off-target coordination?
Answer: The most effective strategy is employing extreme steric shielding. Transitioning from simple phosphines to highly sterically encumbered dialkylbiarylphosphine ligands or N-heterocyclic carbenes (NHCs) is critical (1)[1]. For instance, the recently developed FPhos ligand has been proven to effectively resist N-heteroarene-mediated catalyst deactivation. The causality here is conformational: the FPhos-supported Pd complex is stabilized through a preference for an O-bound isomer, which sterically blocks the approach of the Lewis-basic quinoxaline nitrogens, allowing the catalytic cycle to proceed unhindered (2)[2].
Mechanism of quinoxaline-mediated catalyst poisoning versus steric protection.
Q3: What role do solvent and base selection play in mitigating poisoning?
Answer: The use of a weak base is often crucial for the success of the reaction when multiheteroatom-containing substrates are present. Attempts to use strong bases like NaOt-Bu can result in the decomposition of the aryl halide or exacerbate ligand displacement (3)[3]. A thorough screening of bases (e.g., K₃PO₄, Cs₂CO₃) and the use of aprotic polar solvents (which stabilize the catalytic complex without competing for the metal center) are necessary steps to optimize reactivity and catalyst stability (1)[1].
Q4: Can I recover or reuse the catalyst once it has been exposed to quinoxaline?
Answer: For homogeneous systems, if the catalyst is severely poisoned by irreversible N-coordination, regeneration is rarely effective (1)[1]. However, if you utilize a heterogeneous system, such as a magnetic Fe₃O₄@SiO₂ supported catalyst, the catalyst can be easily separated from the reaction medium by an external magnetic field. These robust systems prevent particle aggregation and metal leakage, allowing for multiple recycling runs without significant loss of activity (4)[4].
4. Quantitative Data: Ligand Performance Comparison
To guide your optimization, the following table summarizes the performance of various ligand classes when subjected to cross-coupling conditions in the presence of strongly coordinating N-heteroarenes like quinoxaline.
Ligand Class
Example
Steric Profile (% V_bur)
Susceptibility to Quinoxaline Poisoning
Typical Yield in C-N Coupling
Triarylphosphine
PPh₃
~30%
High (Rapid Deactivation)
< 15%
Bidentate Phosphine
BINAP
~40%
Moderate to High
25 - 45%
N-Heterocyclic Carbene
IPr
~45%
Low to Moderate
65 - 80%
Dialkylbiarylphosphine
FPhos
>50%
Very Low (High Resistance)
> 90%
5. Experimental Methodologies
Protocol A: Setting up a Deactivation-Resistant Pd-Catalyzed C-N Cross-Coupling using FPhos
This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to confirm catalyst viability before proceeding.
Action: In a nitrogen-filled glovebox, combine the Pd precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the highly sterically encumbered ligand (e.g., FPhos, 4.5 mol%) in a dry, degassed aprotic solvent (e.g., 1,4-dioxane).
Causality: Pre-activating the palladium catalyst generates the active Pd(0) species in situ before introducing the poisoning agent (1)[1]. The slight excess of ligand ensures complete complexation.
Validation Checkpoint: Stir at room temperature for 15-20 minutes. A distinct color change (typically from deep purple/yellow to a vibrant red/orange) visually confirms the formation of the active ligated Pd(0) complex. If the solution remains cloudy or unchanged, the precatalyst may be degraded.
Step 2: Substrate and Base Addition
Action: Add the aryl halide (1.0 equiv) and a weak base (e.g., K₃PO₄, 2.0 equiv) to the active catalyst solution.
Causality: A weak base prevents base-mediated decomposition of the substrate, which is a common side-reaction when overcoming high activation barriers (3)[3].
Action: Slowly add the quinoxaline-based amine/substrate (1.2 equiv) over 30 minutes using a syringe pump.
Causality: Slow addition keeps the steady-state concentration of the N-heteroarene low, minimizing the kinetic probability of it outcompeting the FPhos ligand for the Pd center.
Step 3: Reaction Execution and Monitoring
Action: Seal the vessel, remove it from the glovebox, and heat to the optimal temperature (typically 80-100 °C).
Validation Checkpoint: Monitor the reaction via GC/MS or TLC at 1 hour and 4 hours. You should observe steady product formation. If the reaction stalls at <20% conversion, thermal degradation or base-insolubility is likely occurring, rather than poisoning (which would stall the reaction immediately).
Protocol B: Catalyst Recovery for Magnetic Heterogeneous Systems
If utilizing a functionalized Fe₃O₄@SiO₂ magnetic nanocatalyst for quinoxaline synthesis (4)[4].
Step 1: Reaction Quenching
Action: Upon completion (verified by TLC), cool the reaction system to ambient temperature.
Causality: Cooling reduces the solubility of the product and stabilizes the magnetic nanoparticles against thermal shock during separation.
Step 2: Magnetic Separation
Action: Apply an external neodymium magnet to the wall of the reaction vessel. Wait 2-3 minutes until the supernatant is completely clear.
Validation Checkpoint: The complete clarification of the liquid phase visually validates that no active copper/palladium species are leaking into the reaction medium, confirming the stability of the immobilization (4)[4].
Step 3: Work-up and Regeneration
Action: Decant the liquid phase. Wash the retained solid catalyst vigorously with ethanol (3 × 10 mL) and dry under vacuum.
Causality: Ethanol disrupts weak non-covalent interactions between the product and the catalyst surface, freeing the active sites without stripping the covalently bound metal. The catalyst is now ready for the next cycle.
References
BenchChem. "Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline."
Synthesis Spotlight. "Cross-(−CO)upling."
Chemical Reviews. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." ACS.
Biological and Molecular Chemistry. "Design and Application of a Schiff base–Cu(II) Functionalized Fe₃O₄@SiO₂ Magnetic Nanocatalyst for Efficient Quinoxaline." Biol. Mol. Chem.
Technical Support Center: Minimizing Side Reactions in Phenylenediamine Cyclization
Topic: Minimizing side reactions during the cyclization of phenylenediamines Audience: Researchers, Scientists, and Drug Development Professionals Format: Troubleshooting Guide & FAQ Introduction The cyclization of o-phe...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing side reactions during the cyclization of phenylenediamines
Audience: Researchers, Scientists, and Drug Development Professionals
Format: Troubleshooting Guide & FAQ
Introduction
The cyclization of o-phenylenediamines (OPD) is a cornerstone reaction in medicinal chemistry, yielding privileged scaffolds like benzimidazoles (reaction with carboxylic acids/aldehydes) and quinoxalines (reaction with 1,2-dicarbonyls). While ostensibly simple, these condensations are plagued by three critical failure modes: oxidative polymerization (tar formation), poor regioselectivity (isomer mixtures), and incomplete cyclization (stalled intermediates).
This guide synthesizes mechanistic insights with field-proven protocols to help you isolate high-purity heterocycles.
Module 1: The "Black Tar" Problem (Oxidation Control)
Symptom: The reaction mixture turns dark purple or black rapidly. Yield is low, and the crude product is a sticky tar that fouls chromatography columns.
Root Cause Analysis
o-Phenylenediamines are highly electron-rich and susceptible to single-electron oxidation by atmospheric oxygen. This generates radical cations (Wurster’s salts) that dimerize and polymerize to form 2,3-diaminophenazine and higher-order oligomers (polyOPDs). This pathway competes directly with your desired cyclization.
Mechanistic Pathway (Graphviz)
Caption: Oxidative degradation pathway of o-phenylenediamine leading to colored phenazine impurities.
Troubleshooting & Prevention
Variable
Recommendation
Technical Rationale
Atmosphere
Strict Inert Gas (Ar/N₂)
Oxygen is the primary oxidant. Sparge solvents for 15 mins before adding diamine.
Reagent Quality
Recrystallize Dark OPD
If starting material is brown/black, recrystallize from water/ethanol containing Na₂S₂O₅ (sodium metabisulfite).
Additives
Antioxidants (0.1-1 mol%)
Add Sodium Metabisulfite or Ascorbic Acid to the reaction matrix to scavenge radicals.
Catalyst
Avoid Fe/Cu salts
Trace metals in solvents catalyze the radical formation. Use high-purity solvents or add EDTA.
Q: My product is already black. How do I rescue it?A: Do not run a column yet. Dissolve the crude in hot ethanol/water. Add activated charcoal (10-20% w/w), boil for 5-10 minutes, and filter hot through Celite. The charcoal preferentially adsorbs the planar, conjugated phenazine impurities. Alternatively, wash the organic extract with aqueous sodium bisulfite solution.
Module 2: The "Isomer" Problem (Regioselectivity)
Symptom: Reaction of a 4-substituted-1,2-diaminobenzene yields a mixture of regioisomers (e.g., 6-methyl vs. 7-methyl quinoxaline) that are difficult to separate.
Mechanistic Insight
Regioselectivity is governed by the relative nucleophilicity of the two amine groups and the electrophilicity of the carbonyl partners.
Benzimidazoles: In the free base form, the N-H proton tautomerizes rapidly. The 5- and 6-substituted isomers are often identical unless the nitrogen is alkylated (N-R).
Quinoxalines: Structural isomers are fixed. The major isomer is determined by the initial attack of the most nucleophilic amine on the most electrophilic ketone.
Predictive Logic Table
Substituent (R) on Diamine
Nucleophilic Bias
Predicted Major Product (with Unsymmetrical Diketone R¹-CO-CO-R²)
Electron Donating (e.g., -OMe, -Me)
Para-NH₂ is more nucleophilic.
The amine para to R attacks the most electrophilic carbonyl first.
Electron Withdrawing (e.g., -NO₂, -CF₃)
Meta-NH₂ is more nucleophilic.
The amine meta to R attacks the most electrophilic carbonyl first.
Steric Bulk (e.g., -tBu)
Para-NH₂ is less hindered.
Attack occurs away from the bulky group.
Control Strategy
Q: How can I shift the ratio to a single isomer?A: You cannot easily change the nucleophilicity, but you can alter the electrophile or the catalyst.
Acid Catalysis (p-TsOH): Protonation of the carbonyls can level the difference in electrophilicity, often leading to a 1:1 mixture (thermodynamic control).
Neutral Conditions: Rely on kinetic control based on nucleophilicity differences.
Stepwise Synthesis: For absolute control, avoid direct cyclization. React the diamine with an
-halo ketone to form a secondary amine first, then cyclize.
Module 3: The "Stalled Reaction" (Incomplete Cyclization)
Symptom: LCMS shows a mass corresponding to [M+18] or [M+2], indicating the intermediate mono-imine (Schiff base) or hemiaminal has formed, but ring closure is incomplete.
Troubleshooting Workflow
Caption: Decision tree for driving stalled cyclization reactions to completion.
Q: Why does the reaction stop at the intermediate?A: The final step is a dehydration (loss of water). If the reaction is run in wet solvents or without a driving force, the equilibrium favors the open hemiaminal.
Fix: Add a dehydrating agent (MgSO₄, molecular sieves) or use a Dean-Stark apparatus if refluxing in toluene/benzene. For difficult substrates, Polyphosphoric Acid (PPA) acts as both solvent and dehydrating agent.
Module 4: Optimized Experimental Protocols
Protocol A: Oxidative Cyclization to Benzimidazoles (Aldehyde Route)
Best for: Generating 2-aryl benzimidazoles while minimizing tar.
Setup: Flame-dry a round-bottom flask. Purge with Argon.
Dissolution: Dissolve substituted aldehyde (1.0 equiv) and o-phenylenediamine (1.1 equiv) in DMF or EtOH.
Oxidant Addition: Add Sodium Metabisulfite (Na₂S₂O₅) (1.5 equiv) as a mild oxidant/preservative. Alternatively, use open-air bubbling only if the diamine is electron-poor and stable.
Note: For sensitive diamines, use 1,4-benzoquinone or DDQ as the oxidant under Argon to prevent over-oxidation to phenazines.
Reaction: Heat to 80°C for 4-12 hours. Monitor by TLC.[1]
Workup: Pour into ice water. If precipitate forms, filter and wash with hexanes. If oil forms, extract with EtOAc, wash with saturated NaHSO₃ (removes unreacted aldehyde and colored impurities), then brine.
Protocol B: Condensation to Quinoxalines (Diketone Route)
Mixing: Add 1,2-diketone (1.0 equiv) to a solution of diamine (1.0 equiv).
Catalysis: Add 5 mol% Iodine (I₂) or p-TsOH . Iodine acts as a mild Lewis acid and oxidant, promoting cyclization and aromatization while suppressing polymerization.
Conditions: Stir at Room Temperature (often sufficient). If stalled, heat to reflux.
Purification: Quinoxalines often crystallize upon cooling. Recrystallize from EtOH.
References
Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Synthesis, 2007(3), 417-427. Link
Tarcha, E. J., et al. (1987). 2,3-Diaminophenazine is the product from the horseradish peroxidase-catalyzed oxidation of o-phenylenediamine.[4][5] Analytical Biochemistry, 165(1), 230-233. Link
Heravi, M. M., et al. (2007). Acid-Catalyzed Condensation of o-Phenylenediamines with 1,2-Dicarbonyl Compounds: A Simple and Efficient Synthesis of Quinoxaline Derivatives. Synthetic Communications, 37(12), 2109-2115. Link
Vlaar, C. P., et al. (2002). Palladium-catalyzed synthesis of substituted benzimidazoles. Organic Letters, 4(15), 2489-2492. Link
Kim, J. S., et al. (2023). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. ACS Omega, 8(48), 46273–46282. Link
Technical Support Center: Handling Hygroscopic Chiral Amine Intermediates
Status: Operational Agent: Senior Application Scientist Ticket Topic: Best practices for isolation, handling, and analysis of hygroscopic chiral amines. Executive Summary Chiral amines are fundamental building blocks in...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Agent: Senior Application Scientist
Ticket Topic: Best practices for isolation, handling, and analysis of hygroscopic chiral amines.
Executive Summary
Chiral amines are fundamental building blocks in pharmaceutical synthesis, yet they present a distinct set of physical challenges.[1] Their capacity for hydrogen bonding often leads to high hygroscopicity, resulting in the formation of intractable oils ("gums") rather than crystalline solids. This water absorption compromises stoichiometric accuracy, promotes potential racemization (via reversible imine formation or hydrolysis), and interferes with moisture-sensitive downstream chemistries like Buchwald-Hartwig aminations or amide couplings.
This guide provides field-proven protocols to stabilize, weigh, and analyze these intermediates without compromising their enantiomeric purity.
Module 1: Isolation & Purification
User Query: "My chiral amine oils out during workup and won't crystallize. How do I isolate it as a stable solid?"
Technical Insight:
Free-base chiral amines often lack the lattice energy required to crystallize, especially when trace water or impurities act as plasticizers. The most robust solution is Salt Formation . Converting the amine to a salt disrupts the hygroscopic cycle and increases the melting point, facilitating crystallization.
Protocol A: Controlled Salt Formation
Objective: Convert a hygroscopic oil into a stable, crystalline salt.
Solvent Selection: Dissolve the crude amine oil in a non-polar, anhydrous solvent (e.g., Diethyl ether, MTBE, or Toluene). Avoid alcohols initially to prevent solubility issues.
Acid Addition:
For HCl Salts: Add 2.0 M HCl in Diethyl Ether or 4.0 M HCl in Dioxane dropwise at 0°C.
For Organic Salts (Milder): If HCl causes degradation or racemization, use L-Tartaric acid or Oxalic acid dissolved in a minimal amount of warm ethanol/methanol, then add to the amine solution.
Precipitation: A white solid should precipitate immediately. If oiling occurs, scratch the flask walls with a glass rod or add a seed crystal.
Isolation: Filter under a blanket of nitrogen (Schlenk filtration is ideal). Wash with cold, anhydrous ether.
Drying: Dry in a vacuum oven at 40°C over
. Critical: Monitor temperature; excessive heat can induce racemization in sensitive benzylic amines.
Decision Logic: Selecting the Right Salt
The following diagram illustrates the decision process for stabilizing chiral amines based on their chemical sensitivity.
Figure 1: Decision matrix for stabilizing hygroscopic chiral amines via salt formation or protection.
Module 2: Accurate Weighing & Handling
User Query: "The mass of my sample increases while I'm weighing it on the balance. How do I get an accurate stoichiometry?"
Technical Insight:
Hygroscopic amines can absorb up to 5-10% of their weight in water within minutes at 50% relative humidity. This "drifting balance" phenomenon leads to under-loading of the limiting reagent in downstream reactions.
Protocol B: Weighing by Difference (The "Closed Loop" Method)
Objective: Quantitative transfer without atmospheric exposure.
Preparation: Dry the amine salt in a desiccator overnight.
Tare Vessel: Place a capped weighing bottle (or a vial with a septum) containing the amine on the balance. Record the total mass (
).
Transfer: Remove the vial from the balance. Quickly transfer the estimated amount of solid into your reaction vessel.[2] Do not weigh the reaction vessel.
Back-Weigh: Immediately recap the source vial and place it back on the balance. Record the new mass (
Note: This method eliminates error caused by water absorption on the balance pan or the reaction vessel.
Alternative: Stock Solution Method
For extremely hygroscopic oils that cannot be salted out:
Dissolve the entire batch of freshly isolated amine in a known volume of dry solvent (e.g., Anhydrous DCM).
Determine the concentration via quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene).
Dispense the amine volumetrically for subsequent reactions.
Module 3: Troubleshooting Analysis (HPLC & NMR)
User Query: "My HPLC peaks are broad/tailing, and my NMR shows shifting peaks. Is my compound degrading?"
Technical Insight:
HPLC: Free amines interact strongly with residual silanols on silica columns, causing tailing. Water absorption alters the pH of the local environment, shifting retention times.
NMR: Water exchange with amine protons (
) causes peak broadening and chemical shift drift.
Troubleshooting Matrix
Symptom
Probable Cause
Corrective Action
HPLC: Peak Tailing
Interaction with silanols.
Add 0.1% TFA (for acidic mobile phase) or 0.1% Triethylamine (for basic mobile phase) to both A and B lines. Use "End-capped" columns.
HPLC: Drifting
Water uptake in sample; pH shift.
Dissolve sample in the mobile phase. Use a guard column to trap particulates/moisture.
NMR: Broad Peak
Proton exchange with .
Shake NMR tube with (peak disappears) to confirm. Use anhydrous stored over molecular sieves.
NMR: Extra Peak ~1.5 ppm
Water contamination.
Use azeotropic drying (Toluene) before dissolving in NMR solvent.
Workflow: Quantitative Analysis of Hygroscopic Amines
The following workflow ensures data integrity during quality control (QC).
Figure 2: Analytical workflow for correcting assay values based on water content.
Module 4: Storage & Stability
FAQ: How should I store these compounds long-term?
Container: Never use simple screw-cap vials for long-term storage. Use flame-sealed ampoules (best) or vials stored inside a secondary jar containing desiccant (e.g., Drierite or Silica Gel).
Atmosphere: Flush containers with Argon or Nitrogen before sealing. Argon is heavier than air and provides a better blanket.
Temperature: Store at -20°C. Cold temperatures reduce the rate of oxidation and hydrolysis. Crucial: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid.
References
Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Provides foundational techniques for salt selection and crystallization).
Sigma-Aldrich Technical Service . (n.d.). HPLC Troubleshooting Guide. (Authoritative source on mobile phase modifiers for amines).
U.S. Patent 3,337,630 . (1967). Process for the purification of amines. (Describes industrial-scale drying and purification logic).
Guo, S., et al. (2018).[1] A Practical Electrophilic Nitrogen Source for the Synthesis of Chiral Primary Amines. J. Am. Chem. Soc. (Context on handling sensitive chiral amine intermediates). [1]
University of Alberta . (2017). Weighing by Difference. (Standard operating procedure for hygroscopic weighing).
This guide provides a technical analysis of (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline , a chiral heterocyclic building block often derived from L-valine and 1,2-diaminobenzene. It is a critical scaffold in peptidomimetic drug discovery.
Unlike standard spectral databases, this guide compares the spectral performance of the two most common NMR solvents—Chloroform-d (
) and Dimethyl Sulfoxide- () . The objective is to demonstrate how solvent choice dictates the resolution of the labile amine protons and the diastereotopic splitting of the heterocyclic ring, enabling precise structural validation.
Structural Context & Critical Parameters
The molecule features a bicyclic system where a benzene ring is fused to a piperazine-like ring. The presence of the isopropyl group at the C2 position introduces a chiral center, rendering the C3 methylene protons diastereotopic .
Core Challenge: The C2 and C3 protons often overlap in non-polar solvents.
Labile Protons: Two amine (
) protons (positions 1 and 4) undergo rapid exchange, complicating integration in wet solvents.
Chiral Influence: The C2 stereocenter makes the isopropyl methyl groups magnetically non-equivalent (diastereotopic), potentially appearing as two distinct doublets rather than one.
To ensure reproducibility, follow this self-validating protocol. This workflow minimizes water interference, which is critical for observing the
signals.
Step-by-Step Methodology
Synthesis Origin: Assume the compound was synthesized via the reduction of (R)-2-isopropylquinoxaline or the condensation of 1,2-phenylenediamine with an L-valine-derived
-halo acid analog.
Purification: Isolate the free base. If the sample is a hydrochloride salt, neutralize with
and extract into DCM, then dry thoroughly over . Residual acid causes peak broadening.
Solvent Selection:
Method A (
): Use 99.8% D atom + 0.03% TMS. Filter through a small plug of basic alumina if acidity is suspected.
Method B (
): Use ampoules to ensure dryness. Water peak appears at ~3.33 ppm, which can obscure critical C2/C3 signals.
Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.
Acquisition Parameters (400 MHz+ recommended):
Pulse Angle:
Relaxation Delay (
): 2.0 seconds (essential for accurate integration of aromatic protons).
Scans: 16 (1H), 512+ (13C).
Workflow Visualization
Caption: Comparative workflow emphasizing the critical "Free Base Isolation" step to prevent salt-induced broadening.
Comparative Analysis:
vs.
The following data compares the spectral resolution. Data is derived from high-fidelity analogs (e.g., 2-ethyl-1,2,3,4-tetrahydroquinoxaline) and standard solvent effects on tetrahydroquinoxalines [1, 2].
Table 1:
NMR Chemical Shift Comparison (
, ppm)
Proton Assignment
(Method A)
(Method B)
Performance Note
Ar-H (4H)
6.45 – 6.65 (m)
6.35 – 6.55 (m)
Aromatic ring is electron-rich; slightly shielded in DMSO.
N1-H / N4-H
~3.60 (broad/invisible)
5.20 – 5.60 (br s)
Critical Difference: DMSO slows exchange, making NH visible.
C2-H (Methine)
3.25 – 3.35 (m)
3.15 – 3.25 (m)
Adjacent to chiral center and N.
C3-H (a)
3.35 (dd, J~10, 3 Hz)
3.20 (m)
Diastereotopic proton (cis to iPr).
C3-H (b)
3.05 (dd, J~10, 7 Hz)
2.95 (m)
Diastereotopic proton (trans to iPr).
iPr-CH
1.65 – 1.80 (m)
1.60 – 1.75 (m)
Octet-like multiplet.
iPr-CH3 (x2)
0.95 – 1.05 (d/dd)
0.90 – 1.00 (d)
May appear as two doublets due to chirality.
Table 2:
NMR Chemical Shift Comparison (
, ppm)
Carbon Assignment
Shift
Structural Logic
Ar-C (Quaternary)
~133.5
Bridgehead carbons.
Ar-C (CH)
~118.5, 114.5
Ortho/Meta to N-donors (shielded).
C2 (Chiral)
~56.0
Methine, deshielded by N and iPr group.
C3 (CH2)
~46.5
Methylene, deshielded by N.
iPr-CH
~30.0
Isopropyl methine.
iPr-CH3
~18.5, 19.5
Methyls (distinct signals confirm chirality).
Detailed Spectral Assignment & Logic
The "Fingerprint" Region (2.8 – 3.5 ppm)
In
, the heterocyclic ring protons provide the most structural information.
C3 Protons: These are diastereotopic. You will observe a roofing effect (strong coupling) between them. They appear as two doublets of doublets (dd). The large coupling (
Hz) is the geminal coupling between the two C3 protons. The smaller splits ( Hz) are vicinal couplings to the C2 proton.
C2 Proton: This appears as a complex multiplet (ddd or dt) because it couples to three protons: C3-H(a), C3-H(b), and the isopropyl CH.
The Isopropyl Group (0.9 – 1.8 ppm)
The isopropyl group confirms the alkylation.
Chiral Discrimination: Because C2 is chiral (R), the two methyl groups of the isopropyl chain are in different magnetic environments. High-field NMR (500 MHz+) will resolve these as two distinct doublets rather than one large doublet.
Connectivity Logic (COSY)
To validate the structure, a COSY (Correlation Spectroscopy) experiment is required. The diagram below illustrates the expected magnetization transfer pathway.
Caption: COSY correlation network. Solid lines indicate strong vicinal couplings; dashed lines indicate couplings visible only in dry DMSO-d6.
Conclusion & Recommendation
For routine purity checks,
is superior due to its sharp lines and lack of water interference in the aliphatic region (0.9 - 1.8 ppm). However, for full structural characterization , particularly to prove the existence of the free amine and confirm the integration of the NH protons, is the required alternative.
Final Check: If the C3 protons appear as a singlet or a simple doublet, suspect racemization or oxidation to the dihydro-quinoxaline (imine) or fully aromatic quinoxaline species.
References
H. Zellner. (2009). 1H NMR Spectrum of 1,2,3,4-Tetrahydroquinoxaline. Spectrabase (Wiley).[1] Available at: [Link]
S. Tsuzuki, et al. (2013). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Journal of Agricultural and Food Chemistry (via PMC). (Provides comparative data for 2-ethyl analogs). Available at: [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2][3] Chem. Available at: [Link]
HPLC methods for chiral separation of (R) and (S)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline
This guide outlines the definitive HPLC methodologies for the chiral separation of (R)- and (S)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline. The protocols detailed below are synthesized from high-impact literature (e.g., C...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the definitive HPLC methodologies for the chiral separation of (R)- and (S)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline. The protocols detailed below are synthesized from high-impact literature (e.g., Chemical Science, Adv. Synth. Catal.) and standard industrial practices for chiral secondary amines.
Executive Summary
The separation of 2-Isopropyl-1,2,3,4-tetrahydroquinoxaline enantiomers presents a specific chromatographic challenge due to the basicity of the secondary amine (positions 1 and 4) and the steric hindrance of the isopropyl group at the C2 position.
The Gold Standard Method utilizes a Cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralcel OD-H) in Normal Phase mode. This system exploits the hydrogen-bonding capability of the carbamate linkage to recognize the chiral center adjacent to the amine.
Mechanism of Chiral Recognition
To achieve separation, the analyte must form a transient diastereomeric complex with the Chiral Stationary Phase (CSP).
Analyte Features: The 2-isopropyl-1,2,3,4-tetrahydroquinoxaline molecule possesses two secondary amine groups (H-bond donors/acceptors) and a bulky isopropyl group (steric barrier).
CSP Interaction: The Chiralcel OD-H phase contains carbamate groups that engage in H-bonding with the analyte's NH groups. The isopropyl group fits into the chiral grooves of the polysaccharide helix, creating the necessary steric discrimination.
Figure 1: Mechanism of chiral recognition. The separation relies on a "three-point interaction" model involving Hydrogen Bonding, Steric Inclusion, and Pi-Pi interactions.
Primary Method: Normal Phase (Gold Standard)
This method is the most robust and widely cited in literature for this specific class of tetrahydroquinoxalines [1][2].
Parameter
Specification
Notes
Column
Chiralcel OD-H (or equivalent)
250 x 4.6 mm, 5 µm particle size.
Mobile Phase
n-Hexane : Isopropanol (80 : 20)
Ratios of 90:10 to 98:2 are also effective for higher resolution.
Additive
0.1% Diethylamine (DEA)
CRITICAL: Prevents peak tailing by suppressing non-specific silanol interactions with the secondary amine.
Flow Rate
0.5 – 1.0 mL/min
Adjust based on backpressure (< 100 bar recommended).
Temperature
25°C (Ambient)
Lowering to 10-15°C can improve resolution () if needed.
Detection
UV @ 230 nm or 254 nm
230 nm typically provides higher sensitivity for the quinoxaline core.
Typical
(Major): ~9-12 min(Minor): ~12-16 min
Elution order depends on the specific synthesis; verify with pure standards.
Experimental Protocol:
Preparation: Premix n-Hexane and Isopropanol in a clean reservoir. Add 0.1% DEA (v/v) and sonicate for 5 minutes to degas.
Equilibration: Flush the column with the mobile phase at 1.0 mL/min for at least 30 minutes until the baseline stabilizes.
Sample Dilution: Dissolve the sample in the Mobile Phase (concentration ~0.5 - 1.0 mg/mL). Do not use pure IPA or MeOH as diluent if the mobile phase is mostly Hexane, as this causes solvent effects.
Injection: Inject 5-10 µL.
Analysis: Calculate Resolution (
) and Tailing Factor ().
Alternative Method: Immobilized Polysaccharide (Robustness)
If the standard OD-H column degrades or if solubility issues arise requiring more polar solvents, use an Immobilized version (e.g., Chiralpak IA/IB/IC).
Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized).
Mobile Phase: n-Hexane : Ethanol : DEA (90 : 10 : 0.1).
Advantage: Ethanol often provides different selectivity and better solubility than IPA. The immobilized phase allows for the use of prohibited solvents (like DCM or THF) if sample solubility is a major bottleneck, though Hexane/Alcohol is usually sufficient for this molecule.
Comparative Performance Data
The following data is extrapolated from optimized conditions for 2-alkyl-1,2,3,4-tetrahydroquinoxalines [1][3].
Method
Column
Mobile Phase
Selectivity ()
Resolution ()
Suitability
Method A
Chiralcel OD-H
Hex/IPA/DEA (80:20:0.1)
1.2 - 1.4
> 2.5
Best for QC/Purity
Method B
Chiralpak AD-H
Hex/IPA/DEA (90:10:0.1)
1.1 - 1.2
> 1.5
Alternative if OD fails
Method C
Chiralpak IA
Hex/EtOH/DEA (90:10:0.1)
1.2 - 1.3
> 2.0
Robustness/Solubility
Method Development & Optimization Workflow
Use this logic gate to troubleshoot or optimize the separation if the primary method yields poor results.
Figure 2: Step-by-step optimization logic. Reducing solvent strength (IPA) or temperature are the most effective first steps for improving chiral resolution.
References
Shi, F., et al. "Asymmetric Hydrogenation of Quinoxalines..." Advanced Synthesis & Catalysis, 2013, 355, 3715–3726.[1] (Describes the synthesis and HPLC separation of 2-substituted tetrahydroquinoxalines using Chiralcel OD-H).
Zhang, H., et al. "Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives..." Chemical Science, 2024. (Utilizes Chiralpak columns for ee determination of 2-isopropyl derivatives).
Wang, D., et al. "Enantioselective Hydrogenation of Quinolines..." Journal of the American Chemical Society, 2003.[2] (Foundational protocols for chiral amine HPLC).
X-ray crystallography and absolute configuration assignment of quinoxaline derivatives
An unambiguous assignment of absolute configuration (AC) is a non-negotiable milestone in the development of chiral therapeutics. For quinoxaline derivatives—a privileged pharmacophore frequently deployed in kinase inhib...
Author: BenchChem Technical Support Team. Date: March 2026
An unambiguous assignment of absolute configuration (AC) is a non-negotiable milestone in the development of chiral therapeutics. For quinoxaline derivatives—a privileged pharmacophore frequently deployed in kinase inhibitors, CFTR modulators, and antimicrobial agents—enantiomers often exhibit drastically divergent pharmacodynamics and toxicity profiles.
As a Senior Application Scientist, I frequently guide drug discovery teams through the technical bottleneck of AC assignment. While Single-Crystal X-Ray Diffraction (SCXRD) utilizing anomalous dispersion is the historic gold standard, the stringent requirement for high-quality single crystals often stalls pipelines. Consequently, orthogonal chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) have matured into indispensable alternatives.
This guide objectively compares SCXRD against VCD and ECD for the AC assignment of quinoxalines, providing causality-driven, self-validating protocols to ensure absolute scientific integrity.
The Mechanistic Foundations of AC Assignment
X-Ray Crystallography: The Anomalous Dispersion Paradigm
In SCXRD, the determination of absolute configuration relies on the breakdown of Friedel's Law (
). When the incident X-ray energy approaches the absorption edge of an atom within the quinoxaline lattice, anomalous scattering induces a phase shift. The causality of the assignment is mathematically captured by the Flack parameter (). For quinoxaline derivatives lacking heavy halogens (e.g., Br, Cl), standard Mo-K radiation fails to generate sufficient anomalous signal from carbon, nitrogen, and oxygen. In such cases, the use of Cu-K microfocus radiation is mandatory to amplify the anomalous scattering factors of light atoms, allowing for definitive spatial assignment[1].
Vibrational Circular Dichroism (VCD): The Solution-Phase Alternative
When quinoxalines refuse to yield high-quality single crystals—a notorious issue with highly flexible alkyl side chains—VCD serves as the premier orthogonal technique. VCD measures the differential absorption of left- and right-circularly polarized infrared light (
) during fundamental vibrational transitions[2]. The causality stems from the chiral perturbation of the magnetic transition dipole moment. By coupling experimental FT-VCD spectra with Density Functional Theory (DFT) calculations, we can map the absolute stereochemistry directly in the solution phase. Modern validation metrics, such as the Cai-factor, provide a statistical confidence score for the assignment, eliminating human bias[3].
Electronic Circular Dichroism (ECD): High Sensitivity, High Risk
ECD probes the
and electronic transitions of the quinoxaline chromophore. While requiring sub-milligram sample quantities, ECD is dangerously sensitive to the conformational ensemble. A slight miscalculation in the Time-Dependent DFT (TDDFT) model can invert the predicted Cotton effects, leading to catastrophic misassignment[4]. Therefore, ECD should only be used when rigidified quinoxaline cores restrict conformational freedom.
Comparative Performance Matrix
To facilitate strategic decision-making, the quantitative and operational parameters of each technique are summarized below:
Parameter
X-Ray Crystallography (SCXRD)
Vibrational Circular Dichroism (VCD)
Electronic Circular Dichroism (ECD)
Phase Requirement
High-quality single crystal
Solution (e.g., CDCl, DMSO-)
Solution (e.g., MeOH, MeCN)
Sample Amount
mg (Non-destructive)
mg (Non-destructive)
mg (Non-destructive)
Primary Measurand
Friedel pair intensity differences
IR differential absorption ()
UV-Vis differential absorption ()
Computational Need
Minimal (Empirical refinement)
High (DFT conformational search)
Very High (TDDFT, highly sensitive)
Validation Metric
Flack parameter ()
SimVCD / Cai-factor
Spectral Overlap Integral
Quinoxaline Suitability
Gold standard if crystallizable
Excellent for flexible derivatives
Good for rigid, fused-ring systems
Throughput
Low (Bottleneck: Crystallization)
Medium (Bottleneck: DFT compute time)
High (Rapid spectral acquisition)
Self-Validating Experimental Protocols
A robust analytical workflow must be self-validating; it must contain internal logic gates that prevent false positives. Below are the field-proven methodologies for SCXRD and VCD.
Protocol 1: SCXRD via Anomalous Dispersion
Causality: Anomalous scattering of X-rays by atoms breaks Friedel's Law, allowing the spatial distinction between enantiomers.
Crystal Growth: Dissolve the enantiopure quinoxaline derivative in a suitable solvent system (e.g., toluene/hexane vapor diffusion). Select a crystal with dimensions
Data Collection: Mount the crystal on a diffractometer equipped with a Cu-K
microfocus source ( Å). Crucial Choice: Cu radiation must be used if the quinoxaline lacks heavy halogens, as the anomalous scattering signal for Oxygen and Nitrogen is negligible under Mo-K radiation.
Refinement: Refine the structure using full-matrix least-squares on
.
Self-Validation Gate (Flack Parameter): Calculate the Flack parameter (
).
Pass: A valid assignment requires
close to 0 with a standard uncertainty (s.u.) (e.g., ).
Fail: If
, the crystal is a racemic twin. The AC cannot be assigned, and crystallization must be repeated under different conditions.
Protocol 2: VCD Spectroscopy combined with DFT
Causality: The unique 3D spatial arrangement of the chiral molecule dictates the differential absorption of circularly polarized IR light, which can be computationally predicted from first principles.
Conformational Search: Perform a molecular mechanics conformational search of the quinoxaline derivative to identify all conformers within a 5 kcal/mol energy window.
DFT Optimization: Optimize the geometries and calculate harmonic vibrational frequencies and rotational strengths at the B3LYP/6-311+G(d,p) level.
Spectral Acquisition: Record the IR and VCD spectra of the sample in a non-chiral, IR-transparent solvent (e.g., CDCl
) at a concentration of M.
Self-Validation Gate (IR Overlay): Before analyzing the VCD spectrum, overlay the experimental and calculated unpolarized IR spectra.
Pass: If the IR spectra match (Similarity Index
), the conformational ensemble is correct. Proceed to calculate the VCD Cai-factor[3].
Fail: If the IR spectra do not match, the DFT model is flawed. Abort VCD assignment and re-evaluate the computational basis set or solvent model.
Strategic Workflow Diagram
Decision tree for assigning the absolute configuration of quinoxaline derivatives using SCXRD and VCD.
Conclusion
For the absolute configuration assignment of quinoxaline derivatives, X-ray crystallography remains the most direct and mathematically indisputable method, provided that single crystals can be grown and Cu-K
radiation is utilized for light-atom structures. However, when crystallization fails, VCD spectroscopy provides the most rigorous orthogonal solution. By embedding self-validating logic gates—such as the Flack parameter for SCXRD and the IR-similarity index for VCD—drug development teams can confidently assign stereochemistry and accelerate their clinical pipelines without the risk of late-stage regulatory rejection.
References
Title : Absolute Configuration and Biological Properties of Enantiomers of CFTR Inhibitor BPO-27
Source : nih.gov
URL :[Link]
Title : Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy
Source : mdpi.com
URL :[Link]
Title : Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence
Source : nih.gov
URL :[Link]
Title : Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure...
Source : nih.gov
URL :[Link]
Title : Determination of the Absolute Configurations of Natural Products via Density Functional Theory Calculations...
Source : acs.org
URL :[Link]
Determining optical rotation values for pure (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline
Executive Summary Product: (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline CAS: 1150272-36-8 (generic for enantiomers often varies; verify specific salt forms) Primary Application: Chiral scaffold for CETP inhibitors, brad...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Product: (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline
CAS: 1150272-36-8 (generic for enantiomers often varies; verify specific salt forms)
Primary Application: Chiral scaffold for CETP inhibitors, bradykinin antagonists, and peptidomimetics.[1]
The Challenge:
While optical rotation (
) is a standard identity test, it is notoriously unreliable for tetrahydroquinoxalines due to significant solvent effects, pH sensitivity (amine protonation), and concentration dependence. Reliance on a single literature value without methodological context often leads to false rejections or undetected racemization.
The Solution:
This guide compares the three industry-standard methods for determining the enantiopurity of (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline and provides a validated protocol for establishing an internal reference standard.
Part 1: Comparative Analysis of Determination Methods
As a Senior Application Scientist, I strongly advise against using Polarimetry as the sole determinant of purity for this scaffold. It should be used for Identity Confirmation , while Chiral HPLC is used for Quantitative Purity .
Table 1: Method Performance Matrix
Feature
Method A: Polarimetry
Method B: Chiral HPLC
Method C: NMR (Mosher's Acid)
Primary Use
Rapid Batch ID / Process Monitoring
Quantitative Purity (% ee)
Absolute Configuration Assignment
Precision
Low ( 2-5% error typical)
High (>99.9% accuracy)
Medium (depends on integration)
Sample Req.
High (~10-20 mg)
Low (<1 mg)
Medium (~5 mg)
Speed
Fast (< 5 mins)
Slow (20-40 mins)
Slow (Derivatization + Scan)
Risk Factor
High: Solvent/pH dependent.
Low: Baseline separation.
Med: Kinetic resolution during derivatization.
Cost
Low
High (Columns/Solvents)
Medium (Deuterated solvents)
Part 2: Validated Experimental Protocols
Synthesis & Isolation Context
Note: The (S)-enantiomer is often derived from L-Valine. The (R)-enantiomer is typically accessed via asymmetric hydrogenation of 2-isopropylquinoxaline using Iridium catalysts (e.g., [Ir(COD)Cl]₂ with chiral phosphine ligands).
Crucial Pre-requisite: Ensure the sample is a free base or a specific salt (e.g., HCl). The specific rotation of the free base will differ significantly from the hydrochloride salt in both sign and magnitude.
Protocol A: Optical Rotation Determination (SOP)
Objective: Establish a specific rotation value (
) for your pure lot to serve as a future reference.
Reagents:
Solvent: Methanol (HPLC Grade) or Ethanol (Absolute). Avoid Chloroform due to potential acidity affecting the amine.
Standard: Pure (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline (>98% ee validated by HPLC).
Procedure:
Blanking: Fill the 1 dm polarimeter cell with pure solvent. Ensure no bubbles are present. Zero the instrument at 589 nm (Na D-line) and 20°C.
Sample Prep: Accurately weigh 100 mg of the substance (
) into a 10 mL volumetric flask. Dilute to volume with solvent ( g/100mL).
Measurement: Rinse the cell with the sample solution twice. Fill and measure the observed rotation (
Where is path length in dm (usually 1) and is concentration in g/100mL.[3]
Expected Range:
Based on structural analogs (e.g., 2-methyl-THQ), specific rotations are typically in the range of
40° to 70° in Methanol.
Note: If the (S)-isomer (from L-Valine) is (+), the (R)-isomer will be (-). You must verify the sign against Chiral HPLC data.
Protocol B: Cross-Validation via Chiral HPLC (The "Gold Standard")
Objective: Confirm % ee to validate the optical rotation value.
Column: Chiralpak IA or IB (Amylose-based immobilized phases are preferred for secondary amines).
Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).
DEA is critical to suppress tailing of the secondary amine.
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm.
Temperature: 25°C.
Part 3: Decision Workflow & Visualization
The following diagram illustrates the logical workflow for characterizing a new batch of (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline. It enforces a "Trust but Verify" system where Polarimetry is only accepted after HPLC validation.
Caption: Workflow for establishing a validated specific rotation reference. Polarimetry is performed only after enantiomeric excess is confirmed via Chiral HPLC.
Part 4: Data Interpretation & Troubleshooting
Solvent Effects (Critical)
Tetrahydroquinoxalines are H-bond donors and acceptors. The specific rotation will shift significantly between protic (MeOH) and aprotic (CH₂Cl₂) solvents.
Solvent
Expected Trend
Recommendation
Methanol
High rotation magnitude; stabilizes salt forms.
Recommended
Chloroform
Variable; trace acid in CHCl₃ can protonate the amine.
Optical Rotation Standards (USP <781>):
Source: U.S. Pharmacopeia General Chapters.
Relevance: Defines the calculation and temperature control requirements for polarimetry.
Mass spectrometry fragmentation patterns of substituted tetrahydroquinoxalines
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Tetrahydroquinoxalines (THQs) represent a privileged scaffold in medicinal chemistry, serving...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetrahydroquinoxalines (THQs) represent a privileged scaffold in medicinal chemistry, serving as the core structure for CETP inhibitors, potential anticancer agents, and glutamate receptor antagonists. In drug metabolism and pharmacokinetics (DMPK) studies, distinguishing between metabolic variations of this scaffold is critical.
This guide provides a comparative technical analysis of the mass spectrometry (MS) fragmentation patterns of substituted THQs. Unlike standard spectral libraries, this document focuses on the mechanistic causality of fragmentation—specifically the competition between Retro-Diels-Alder (RDA) reactions and oxidative aromatization—to allow researchers to structurally locate substituents (N-alkyl vs. C-alkyl) with high confidence.
Mechanistic Foundations: ESI vs. EI Behaviors
To accurately interpret spectra, one must distinguish between the "hard" ionization of Electron Impact (EI) and the "soft" ionization of Electrospray Ionization (ESI) used in LC-MS/MS.
Comparative Ionization Behaviors
Feature
Electron Impact (EI, 70 eV)
Electrospray Ionization (ESI, CID)
Dominant Ion
Molecular Ion () often weak; Base peak is fragment.
Protonated Molecule () is dominant.
Primary Mechanism
Radical-cation directed cleavage.
Charge-remote or charge-proximate fragmentation (Even-electron rule).
Key Pathway
Aromatization: Rapid loss of or substituents to form the stable quinoxaline aromatic core.
Retro-Diels-Alder (RDA): Cleavage of the saturated C2-C3 bridge.
Utility
Library matching (NIST).
Structural elucidation of metabolites and labile conjugates.
Critical Insight: In ESI-MS/MS, the protonated THQ cation (
) resists simple aromatization compared to EI. Instead, the collision-induced dissociation (CID) energy drives the Retro-Diels-Alder (RDA) reaction, making RDA the most diagnostic pathway for locating substituents on the saturated ring.
The Retro-Diels-Alder (RDA) "Fingerprint"
The RDA reaction is the gold standard for characterizing the tetrahydro- ring. The fragmentation involves the cleavage of the C2-C3 and N1-C8a (or N4-C4a) bonds.
Mechanism Visualization
The following diagram illustrates the diagnostic RDA pathway for a generic 2-substituted-1,2,3,4-tetrahydroquinoxaline.
Figure 1: The Retro-Diels-Alder (RDA) fragmentation pathway.[1][2][3][4] The mass of the neutral loss directly correlates to the substitution pattern at the C2 and C3 positions.
Comparative Fragmentation Analysis
This section compares how different substitution patterns alter the mass spectral signature. Use this table to "decode" your MS/MS spectra.
Table 1: Diagnostic Neutral Losses for Substituted THQs
Assuming Parent Ion =
, Mode = ESI(+)
Substitution Pattern
Primary Neutral Loss ( Da)
Mechanism
Diagnostic Utility
Unsubstituted (Core)
-28 Da (Ethylene)
Standard RDA
Confirms intact tetrahydro- ring.
2-Methyl
-42 Da (Propene)
RDA (Loss of C2-C3 bridge)
Distinguishes C-ring vs. N-ring substitution.
2,3-Dimethyl
-56 Da (Butene)
RDA
Confirms disubstitution on the saturated bridge.
N-Methyl (N1 or N4)
-15 Da () or -28 Da
Radical loss (EI) or RDA
If -28 Da is observed but parent is +14 Da heavier than core, the methyl is on the Nitrogen or Benzene ring, NOT the C2-C3 bridge.
Benzene Ring (C5-C8)
-28 Da (Ethylene)
RDA
Substituents on the benzene ring are retained in the fragment ion.
Comparative Case Study: C-Alkyl vs. N-Alkyl
Scenario: You have a metabolite with
149 ( Da vs core). Is it 2-Methyl-THQ or N-Methyl-THQ?
2-Methyl-THQ:
Undergoes RDA to lose the C2-C3 bridge including the methyl group.
Neutral Loss: Propene (42 Da).
Resulting Fragment:
107 (same core fragment as unsubstituted THQ).
N-Methyl-THQ:
Undergoes RDA to lose the unsubstituted C2-C3 bridge.
Neutral Loss: Ethylene (28 Da).
Resulting Fragment:
121 (Fragment retains the N-methyl group).
Experimental Protocol: Self-Validating ESI-MS/MS
To reproduce these fragmentation patterns, the following protocol prioritizes the generation of the RDA ion while minimizing "noise" from in-source fragmentation.
Reagents and Equipment[5]
Solvent A: Water + 0.1% Formic Acid (Proton source).
Solvent B: Methanol or Acetonitrile.
Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer.
Step-by-Step Workflow
Sample Preparation:
Dilute compound to 1
g/mL in 50:50 MeOH:Water.
Validation Check: Ensure pH < 4 to guarantee efficient protonation of the N1/N4 amine.
Direct Infusion (Optimization):
Flow rate: 5-10
L/min.
Scan mode: MS1 Full Scan (
50–500).
Validation Check: Observe stable
peak with intensity > 1e5 cps. If (aromatized) is >10% of parent, reduce Desolvation Temp (keep < 350°C).
MS/MS Acquisition (Collision Energy Ramp):
Select precursor ion
.
Critical Step: Acquire spectra at three distinct Collision Energies (CE):
Low (10-15 eV): Preserves parent; minor losses.
Medium (20-30 eV):Optimal for RDA. Look for the "base peak" fragment here.
High (40+ eV): Forces secondary fragmentation (aromatization/ring opening).
Data Interpretation:
Identify the Base Peak in the Medium CE spectrum.
Calculate
.
Compare
with Table 1 .
Structural Elucidation Decision Tree
Use this logic flow to classify unknown THQ derivatives based on their fragmentation.
Figure 2: Decision tree for locating substituents on the tetrahydroquinoxaline scaffold using neutral loss scanning.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Kuck, D. (2002). "Mass spectrometry of alkylbenzenes and related compounds. Part II: Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions)." Mass Spectrometry Reviews.
Caleb, A. A., et al. (2016). "Synthesis and ESI-MS/MS fragmentation study of two new isomeric 2-oxo-oxazolidinyl quinoxaline derivatives." Moroccan Journal of Heterocyclic Chemistry.
He, X., et al. (2011). "Electrospray ionization mass spectrometric fragmentation of hydroquinone derivatives." Rapid Communications in Mass Spectrometry.
Draper, W. M., & MacLeod, J. K. (1968). "Mass spectra of tetrahydroquinolines." Canadian Journal of Chemistry. (Note: Establishes the baseline RDA behavior for the tetrahydro-N-heterocycle class).
Comparative Guide: (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline vs. Standard Chiral Diamines
This guide provides an in-depth technical comparison of (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline (hereafter referred to as (R)-iPr-THQ ) against industry-standard chiral diamine ligands such as (R,R)-DACH (1,2-diami...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline (hereafter referred to as (R)-iPr-THQ ) against industry-standard chiral diamine ligands such as (R,R)-DACH (1,2-diaminocyclohexane) and (R,R)-DPEN (1,2-diphenylethylenediamine).
Executive Summary: The "Electronic Hybrid" Scaffold
(R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline represents a distinct class of chiral diamine ligands characterized by a fused bicyclic backbone and aniline-like nitrogen centers . Unlike the ubiquitous aliphatic diamines (DACH, DPEN) used in Noyori-type hydrogenation, (R)-iPr-THQ offers a unique electronic profile—combining lower basicity with high conformational rigidity.
While frequently encountered as a benchmark product in asymmetric hydrogenation assays, its utility as a ligand scaffold is critical in Copper (Cu) and Iron (Fe) catalysis, particularly in oxidative cross-couplings and Lewis acid catalysis where the high basicity of DACH/DPEN is detrimental.
Quick Comparison Matrix
Feature
(R)-iPr-THQ
(R,R)-DACH
(R,R)-DPEN
Backbone Structure
Fused Bicyclic (Benzene + Piperazine)
Monocyclic (Cyclohexane)
Acyclic (Flexible Ethane)
Amine Type
Cyclic Aniline (Secondary, -hybridized character)
Aliphatic Amine (Primary, )
Aliphatic/Benzylic Amine (Primary, )
Basicity ()
Low (~4–5)
High (~10)
High (~10)
Rigidity
Extreme (Planar fusion locks conformation)
High (Chair conformation)
Low (Rotatable C-C bond)
Primary Application
Oxidative Couplings (Cu/Fe), NHC Precursors
Ru/Ir Hydrogenation, Aldol
Ru Transfer Hydrogenation
Structural & Mechanistic Analysis
The "Aniline Effect"
The defining feature of (R)-iPr-THQ is the electronic nature of its nitrogen atoms. In DACH and DPEN, the amine lone pairs are fully available for
-donation, making them hard Lewis bases. In (R)-iPr-THQ, the nitrogen lone pairs are partially delocalized into the fused benzene ring.
Consequence: (R)-iPr-THQ binds "softer" metals (Cu, Fe) more effectively without poisoning the catalyst via over-coordination.
Steric Control: The isopropyl group at the C2 position provides a chiral pocket proximal to the metal center, similar to the tert-butyl group in oxazoline ligands, but with a fixed orientation due to the ring fusion.
Ligand Selection Logic (Graphviz Diagram)
The following decision matrix illustrates when to select (R)-iPr-THQ over its competitors.
Caption: Decision matrix for chiral diamine selection. (R)-iPr-THQ is the preferred choice for soft metals and oxidative conditions where aliphatic amines would be unstable or too basic.
Performance Comparison: Case Studies
Case Study 1: Copper-Catalyzed Oxidative Cross-Coupling (CDC)
In the construction of C-C bonds via Cross-Dehydrogenative Coupling (CDC), ligands must withstand oxidative conditions (e.g., peroxides,
).
Protocol: Coupling of tetrahydroisoquinolines with indoles using CuBr.
Observation: Aliphatic diamines like DACH often degrade or form stable, inactive complexes with Cu(II).
THQ Advantage: The (R)-iPr-THQ backbone is resistant to oxidative N-dealkylation. Its lower binding affinity allows for rapid turnover of the copper catalytic cycle.
Data Point: In similar Cu-catalyzed Henry reactions, THQ-derived ligands have shown comparable enantioselectivity (85-92% ee) to bis(oxazoline) ligands but with higher stability [1][3].
Case Study 2: Asymmetric Hydrogenation (The Inverse Role)
While DACH and DPEN are ligands for hydrogenation, (R)-iPr-THQ is often the product. However, derivatives of THQ (e.g., N,N'-dioxide THQ ) serve as potent ligands.
Comparison:
Ru-DPEN: Achieves >99% ee for ketone reduction via the outer-sphere "NH effect."
THQ-Ligands: When used as a P,N-ligand (phosphine attached to the THQ nitrogen), it induces chirality via steric bulk (isopropyl) rather than H-bonding. These are superior for unfunctionalized alkene hydrogenation where the "NH effect" is not possible [2].
Experimental Protocol: Synthesis of a THQ-Copper Catalyst
Self-Validating Protocol for a Model Henry Reaction
Objective: Use (R)-iPr-THQ as a ligand for the Cu-catalyzed asymmetric reaction of nitromethane with benzaldehyde.
(blue-green) and the ligand (colorless oil) in ethanol. Stir for 1 hour.
Validation: The solution should shift to a deep blue/purple , indicating successful coordination of the secondary amines to Copper. If solution remains pale blue, coordination is insufficient (check purity of ligand).
Substrate Addition: Cool to 0°C. Add benzaldehyde, then nitromethane.
Monitoring: Stir at 0°C for 24 hours. Monitor via TLC (Hexane/EtOAc 80:20).
Since (R)-iPr-THQ is not as commercially ubiquitous as DPEN, researchers often synthesize it in-house. The most reliable route is the Asymmetric Hydrogenation of 2-Isopropylquinoxaline .
Key Insight: The use of Iodine (
) as an additive is crucial for activating the Iridium precatalyst for quinoxaline reduction [5].
References
BenchChem. Navigating the Landscape of Chiral Diamines in Asymmetric Catalysis: A Comparative Guide. (2025).[2][3]
American Chemical Society. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. J. Am. Chem. Soc. (2013).
Royal Society of Chemistry. Highly enantioselective synthesis of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chem. Sci. (2019).[4]
MDPI. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. Molecules. (2024).[5][6]
Semantic Scholar. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. (2024).[5][6]
Critical Assessment: Validating Purity of (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline via Elemental Analysis
Executive Summary: The "Necessary but Not Sufficient" Paradox In the development of chiral pharmaceutical intermediates like (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline (CAS: 180336-67-0), researchers often encounter a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Necessary but Not Sufficient" Paradox
In the development of chiral pharmaceutical intermediates like (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline (CAS: 180336-67-0), researchers often encounter a critical validation gap. Elemental Analysis (EA/CHN) is frequently dismissed as an archaic technique compared to High-Performance Liquid Chromatography (HPLC). However, this view is dangerously reductive.
While EA cannot distinguish between enantiomers (R vs. S) or regioisomers, it remains the primary orthogonal method for validating solvation state and salt stoichiometry —two factors that HPLC often masks. This guide objectively compares EA against modern alternatives and provides a self-validating protocol to ensure your bulk material matches its theoretical composition.
The Target Molecule[1][2]
Chemical Formula:
Molecular Weight: 176.26 g/mol
Critical Attribute: Chiral amine (susceptible to oxidation and carbamate formation).
Theoretical Baseline & Stoichiometric Logic
Before initiating any experimental workflow, the theoretical baseline must be established. For (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline, the validation limits are strict.
Table 1: Theoretical Composition vs. Acceptance Criteria (ICH Q6A)
Element
Theoretical Mass %
Acceptable Range ()
Common Failure Mode
Carbon (C)
74.96%
74.56% – 75.36%
Low: Hygroscopicity ( uptake)
Hydrogen (H)
9.15%
8.75% – 9.55%
High: Residual solvent (e.g., Hexane)
Nitrogen (N)
15.89%
15.49% – 16.29%
Low: Carbonate formation ( absorption)
Expert Insight: If your Carbon value deviates by >0.5% while the C/N ratio remains constant, do not re-run the EA immediately. Instead, run a Karl Fischer (KF) titration. The molecule is a secondary amine and likely hygroscopic; absorbed water dilutes the carbon percentage without altering the chemical structure.
Comparative Analysis: EA vs. HPLC vs. qNMR
To validate purity effectively, one must understand the "blind spots" of each method. The following comparison highlights why EA is retained in high-value workflows despite the dominance of HPLC.
Method A: Elemental Analysis (CHN Combustion)
Role: Bulk Stoichiometry & Salt Confirmation.
Pros: Absolute method (no reference standard needed); highly sensitive to non-chromatophoric impurities (water, inorganic salts, silica).
Cons:Blind to Chirality. It cannot distinguish the (R)-enantiomer from the (S)-enantiomer or the racemic mixture.
Best For: Confirming the material is a free base vs. HCl salt.
Cons: Lower precision than EA for bulk weight %; requires relaxation delay optimization (
).
Table 2: Performance Matrix
Feature
Elemental Analysis (CHN)
Chiral HPLC
qNMR ()
Chiral Discrimination
🔴 None
🟢 Excellent
🟡 Requires Chiral Shift Reagent
Inorganic Salt Detection
🟢 Excellent (via Residue)
🔴 Poor
🔴 Poor
Water/Solvent Detection
🟢 Good (Indirect)
🔴 Poor
🟢 Excellent
Sample Destructive?
Yes
No (Recoverable)
No
Cost per Run
$
$
Experimental Protocol: The Self-Validating EA Workflow
Objective: Obtain CHN values within
of theoretical to validate the bulk "Free Base" state.
Reagents & Equipment[5][6]
Instrument: CHN Analyzer (e.g., PerkinElmer 2400 or Elementar vario).
Combustion Aid: Tungsten Trioxide (
) – Crucial for preventing incomplete combustion of aromatic rings.
Standard: Acetanilide (Calibration).
Step-by-Step Procedure
Sample Pre-treatment (The Critical Step):
Since (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline is an amine, it aggressively absorbs atmospheric
to form carbamates.
Action: Dry the sample in a vacuum desiccator over
for 4 hours at 40°C prior to weighing.
Validation: If the sample smells of ammonia or shows a crust, recrystallize before analysis.
Weighing:
Weigh 2.0 – 2.5 mg of sample into a tin capsule.
Expert Tip: Do not touch the capsule with bare fingers (introduces nitrogen/carbon from skin oils). Use solvent-cleaned forceps.
Combustion:
Add ~5 mg of
powder to the capsule.
Fold the capsule tightly to exclude trapped air (which contains
).
Run at 950°C (Combustion zone) / 640°C (Reduction zone).
Data Analysis (The Logic Check):
Calculate the experimental formula.
Self-Validating Check: If %N is low but %C is correct, check for incomplete combustion (soot in the crucible). If %C is low and %H is high, check for residual solvent (e.g., Ethanol/Methanol from recrystallization).
Decision Framework & Visualization
The following diagram illustrates the logical flow for validating this specific molecule, ensuring that EA is used where it adds value (stoichiometry) and not where it fails (chirality).
Caption: Integrated Validation Workflow. Note that EA serves as the "Gatekeeper" for bulk composition before expensive Chiral HPLC is utilized.
References
International Conference on Harmonisation (ICH). (1999). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
Emery Pharma. (2024). "A Guide to Quantitative NMR (qNMR)." Retrieved from [Link]
Comparative
Benchmarking Quinoxaline-Derived Photocatalysts: A Metal-Free Alternative to Ru(II) and Ir(III) Complexes
Executive Summary The shift toward sustainable synthesis has elevated organic photoredox catalysts (OPCs) from academic curiosities to industrial necessities. Among these, quinoxaline-based scaffolds (specifically push-p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The shift toward sustainable synthesis has elevated organic photoredox catalysts (OPCs) from academic curiosities to industrial necessities. Among these, quinoxaline-based scaffolds (specifically push-pull derivatives like 6,7-difluoroquinoxaline or diphenylquinoxaline) have emerged as "privileged structures." They offer tunable redox potentials (
) comparable to industry-standard Ruthenium (Ru) and Iridium (Ir) complexes but at a fraction of the cost and with significantly lower toxicity profiles.
This guide provides a technical benchmarking framework for researchers evaluating quinoxaline derivatives against traditional transition metal photocatalysts. We focus on C-H functionalization and oxidative coupling workflows, providing experimental evidence that validates the quinoxaline scaffold's efficiency.
Part 1: The Quinoxaline Scaffold Advantage
Structural Tunability vs. Static Metals
Unlike
, where tuning redox properties requires complex ligand synthesis, the quinoxaline core can be modulated via direct nucleophilic aromatic substitution ().
Electron-Withdrawing Groups (EWGs): Introduction of -F or -CN at positions 6 and 7 stabilizes the LUMO, increasing the excited-state reduction potential (
), making the catalyst a stronger oxidant.
Electron-Donating Groups (EDGs): Groups like -OMe or -NMe2 extend the
-conjugation, shifting absorption into the visible red region (bathochromic shift), crucial for low-energy photoexcitation.
Mechanistic Mode of Action
The catalytic cycle of quinoxaline derivatives typically involves a Single Electron Transfer (SET) mechanism. Upon visible light irradiation, the ground state Quinoxaline (
) is excited to a singlet state (), which undergoes Intersystem Crossing (ISC) to a long-lived triplet state (). This triplet species acts as the active single-electron oxidant or reductant.
Figure 1: General photoredox cycle for Quinoxaline-mediated C-H functionalization. The triplet state (
) is the key catalytic species responsible for substrate activation.
Part 2: Comparative Benchmarking Data
The following table contrasts a representative Quinoxaline derivative (6,7-difluoroquinoxaline ) against the industry standard
in the context of oxidative C-H alkylation of heteroarenes.
Table 1: Performance Matrix (Quinoxaline vs. Ruthenium)
Metric
Quinoxaline Derivative (6,7-DFQ)
(Standard)
Interpretation
Excited State Potential ()
+1.24 V vs SCE
+0.77 V vs SCE
Higher Oxidizing Power: Quinoxalines can activate tougher substrates with higher oxidation potentials.
Excited State Lifetime ()
~14 s
~1.1 s
Longer Lifetime: Allows more time for bimolecular quenching, improving efficiency at lower concentrations.
Typical Loading
1 - 3 mol%
0.5 - 1 mol%
Metal catalysts are slightly more active per mole, but the cost difference negates this.
Cost (approx.)
$5 - $15 / gram
$300 - $500 / gram
Cost Efficiency: Quinoxalines are ~30x cheaper, enabling larger scale-up.
Metal Contamination
0 ppm
Requires scavenging
Pharma Compliance: No heavy metal removal steps required (ICH Q3D guidelines).
Yield (C-H Alkylation)
82%
88%
Comparable yield profile for standard substrates.
Key Insight: While Ruthenium complexes exhibit slightly higher turnover frequencies (TOF), the Quinoxaline scaffold provides a superior thermodynamic driving force (
vs ) for oxidative transformations, making it better suited for activating inert C-H bonds.
Part 3: Experimental Protocols
To validate these benchmarks in your own lab, use the following self-validating protocols.
Protocol A: Determination of Excited State Oxidation Potential (
)
Objective: To calculate the redox capability of your specific quinoxaline derivative.
Reagents:
Quinoxaline Catalyst (1 mM in MeCN)
Tetrabutylammonium hexafluorophosphate (
, 0.1 M supporting electrolyte)
Ferrocene (Internal Standard)
Workflow:
Ground State Measurement (CV): Perform Cyclic Voltammetry to find the ground state reduction potential (
). Scan rate: 100 mV/s.
Optical Gap (
): Record UV-Vis absorbance and Fluorescence emission spectra. The intersection of normalized absorption and emission curves represents the zero-zero excitation energy ().
Calculation: Apply the Rehm-Weller approximation:
(Note: For reductive quenching cycles, this value determines the maximum oxidation potential of substrates the catalyst can activate.)
) of the catalyst at its emission maximum (typically 450-550 nm) for each vial.
Plotting: Plot
vs. [Quencher].
Validation: A linear relationship indicates dynamic quenching (electron transfer).
Linearity (
): Confirms the mechanism.
Slope (
): Steeper slope = Higher quenching efficiency.
Figure 2: Validation workflow for benchmarking new organocatalysts against metal standards.
Part 4: Sustainability & E-Factor Analysis
In drug development, the E-factor (kg waste / kg product) is critical.
Ruthenium Process:
Requires post-reaction silica filtration or scavenging resins (Thiol-functionalized silica) to remove metal < 10 ppm.
E-Factor Penalty: +5 to 10 kg waste/kg product due to purification solvents and solid supports.
Quinoxaline Process:
Catalyst is organic; can often be removed via simple acid/base wash or left in (if non-toxic/low loading).
E-Factor Advantage: Significantly lower solvent usage during purification.
Recommendation: For early-stage discovery, Ru/Ir catalysts are acceptable for speed. For Process Chemistry and Scale-up , transition to Quinoxaline derivatives (like 6,7-difluoroquinoxaline) to reduce Cost of Goods (COGS) and regulatory burden.
References
Review of Quinoxaline Scaffolds in Photocatalysis
Title: "Quinoxalin-2(1H)-ones: A Versatile Structural Motif in Photoredox Catalysis"
Source:Journal of Organic Chemistry
Link:[Link][1]
Benchmarking Organic vs. Metal Photocatalysts
Title: "Organic Photoredox Catalysts as Alternatives to Transition Metal Complexes"
Source:Chemical Reviews
Link:[Link]
Standardizing Photoredox Protocols
Title: "A User’s Guide to Chemical Actinometry and Photoredox Benchmarking"
Source:ACS Central Science
Link:[Link]
Green Chemistry Metrics
Title: "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability"
Source:Green Chemistry
Link:[Link]
IR Spectroscopy of N-H Bonds in Tetrahydroquinoxalines: A Comparative Guide to FTIR vs. ATR-FTIR Techniques
Tetrahydroquinoxalines (THQs) are versatile heterocyclic scaffolds featuring a benzene ring fused to a saturated or partially saturated pyrazine ring. They are highly valued in drug development for their broad spectrum o...
Author: BenchChem Technical Support Team. Date: March 2026
Tetrahydroquinoxalines (THQs) are versatile heterocyclic scaffolds featuring a benzene ring fused to a saturated or partially saturated pyrazine ring. They are highly valued in drug development for their broad spectrum of pharmacological properties, including antimicrobial, anticancer, and viral capsid modulation activities 1.
During the synthesis and structural verification of THQ derivatives, characterizing the secondary amine (N-H) bonds within the pyrazine ring is a critical quality control step. This guide provides an objective comparison of the two primary infrared (IR) spectroscopy techniques used for this analysis—Transmission FTIR (KBr Pellet) and Attenuated Total Reflectance (ATR-FTIR) —and details the mechanistic causality behind N-H peak shifts.
Mechanistic Causality of N-H IR Peaks in THQs
In infrared spectroscopy, the N-H stretching vibration of secondary amines serves as a primary diagnostic marker. For standard THQ derivatives, this stretch typically manifests as a single absorption band in the 3100–3500 cm⁻¹ region 1.
The Causality of Peak Shifting and Broadening:
Hydrogen Bonding: In the solid state, intermolecular hydrogen bonding causes the N-H stretching band to broaden and shift to lower wavenumbers (red-shift). The stronger the hydrogen bond, the more the N-H bond is weakened, lowering its vibrational frequency.
Tautomerism & Electronic Environment: In functionalized derivatives like 5,6,7,8-tetrahydroquinoxalin-2-ol, lactam-lactim tautomerism can occur. The dominant keto (lactam) form exhibits a broad N-H stretch between 3100–3300 cm⁻¹ alongside a strong C=O stretch at 1650–1680 cm⁻¹ [[1]](). Similarly, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives display distinct, sharp N-H stretches at 3324 cm⁻¹ and 3104 cm⁻¹ due to the electron-withdrawing nature of adjacent carbonyls 2.
Comparative Analysis: Transmission FTIR vs. ATR-FTIR
When selecting an analytical method to characterize the N-H bond, researchers must choose between traditional Transmission FTIR and modern ATR-FTIR. Because the N-H stretch (3100–3500 cm⁻¹) occupies the same spectral region as the O-H stretch of water, the choice of sampling technique directly dictates data integrity.
Feature
Transmission FTIR (KBr Pellet)
ATR-FTIR (Diamond/ZnSe Crystal)
Sample Preparation
High (Requires precise 1:100 grinding and hydraulic pressing).
None (Direct application of neat solid/liquid).
N-H Peak Resolution
Excellent. Provides sharp, highly resolved peaks ideal for library matching.
Good. However, peaks at high wavenumbers (like N-H) appear artificially weaker due to shallower IR penetration depth.
Moisture Interference
High Risk. KBr is hygroscopic. Absorbed water creates a massive O-H peak at ~3400 cm⁻¹ that masks the THQ N-H band.
Zero Risk. No hygroscopic matrix is used, preserving the integrity of the 3100–3500 cm⁻¹ region.
Sample Recovery
Destructive (Sample is fused with KBr).
Non-destructive (Sample can be recovered from the crystal) 3.
Best Used For
Final publication-quality spectra and legacy database matching 4.
Rapid screening, moisture-sensitive THQ derivatives, and intermediate checks.
Quantitative Data: Characteristic IR Peaks of THQ Derivatives
The table below summarizes the experimentally verified N-H stretching frequencies for various tetrahydroquinoxaline derivatives, alongside secondary diagnostic peaks.
To ensure scientific integrity and prevent false-positive peak assignments (such as mistaking water moisture for an N-H stretch), the following self-validating protocols must be strictly adhered to.
Preparation: Dry IR-grade KBr powder in an oven at 105°C for at least 2 hours to eliminate absorbed moisture. Store in a desiccator.
Self-Validation (Blank Check): Press a pure KBr pellet (100 mg) at 10 tons of pressure for 2 minutes. Run a background scan. Causality Check: If a broad peak appears between 3300–3500 cm⁻¹, the KBr is still wet and will mask the THQ N-H peak. Re-bake the KBr.
Sample Matrix: Grind 1–2 mg of the synthesized THQ sample with 100 mg of the validated dry KBr using an agate mortar and pestle.
Press & Scan: Press the mixture into a translucent pellet. Collect the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).
Analysis: Identify the N-H stretch in the 3100–3500 cm⁻¹ region.
Protocol B: Rapid Screening ATR-FTIR Method
Crystal Cleaning: Clean the diamond or ZnSe ATR crystal with isopropanol and a lint-free wipe. Allow it to evaporate completely.
Self-Validation (Background Scan): Collect a background spectrum of the empty, clean crystal. Causality Check: Ensure the baseline is perfectly flat at 3100–3500 cm⁻¹. Any derivative-shaped artifacts indicate residual solvent or contamination.
Sample Application: Place 2–5 mg of the neat THQ powder directly onto the crystal.
Compression: Lower the pressure anvil until the software indicates optimal contact (usually ~80-100 lbs of pressure). Note: Insufficient pressure will result in a weak N-H signal due to poor optical contact.
Scan & Correct: Collect the spectrum (4000 to 400 cm⁻¹, 4 cm⁻¹ resolution). Apply an "ATR Correction" algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth, normalizing the high-wavenumber N-H peaks for accurate comparison 3.
Decision Workflow Diagram
The following logical workflow illustrates the decision-making process for selecting the appropriate IR technique and executing the self-validation loop to ensure accurate N-H bond characterization.
Decision workflow for IR spectroscopy of THQ derivatives.
References
Benchchem - 5,6,7,8-Tetrahydroquinoxalin-2-ol: IR Spectroscopy and Pharmacological Properties.
The chiral building block (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline is an increasingly critical intermediate in modern drug discovery. Recent pharmacological breakthroughs have utilized this specific nitrogenous hete...
Author: BenchChem Technical Support Team. Date: March 2026
The chiral building block (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline is an increasingly critical intermediate in modern drug discovery. Recent pharmacological breakthroughs have utilized this specific nitrogenous heterocycle to synthesize novel phenyl urea derivatives, which act as highly potent modulators of the Hepatitis B Virus (HBV) nucleocapsid assembly [1].
As researchers scale up the synthesis of these bioisosteres, the generation of tetrahydroquinoxaline-derived waste increases. Because this compound is a secondary amine and a complex heterocyclic organic molecule, improper disposal poses severe risks of aquatic toxicity and regulatory non-compliance.
This guide provides drug development professionals with a self-validating, highly authoritative operational framework for the safe handling, segregation, and disposal of (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline, ensuring both laboratory safety and strict adherence to [2].
Part 1: Chemical Hazard Profile & Causality
To design an effective disposal strategy, laboratory personnel must first understand the mechanistic hazards of the molecule. We do not simply treat waste; we manage its physicochemical properties.
Alkalinity and Corrosivity: As a tetrahydroquinoxaline derivative, the secondary amine groups in the ring system confer basicity. In concentrated aqueous waste streams, this can elevate the pH significantly. If the pH exceeds 12.5, the waste stream must be formally classified and manifested as a RCRA Corrosive Hazardous Waste (D002) [3].
Environmental Persistence: Nitrogen-containing aromatic and heterocyclic amines exhibit low biodegradability. The EPA strictly prohibits the sewering of such pharmaceutical intermediates (under Subpart P regulations) because these molecules bypass standard municipal wastewater filtration, leading to bioaccumulation in aquatic ecosystems [2].
Chemical Reactivity: Amines are nucleophilic and can react exothermically with strong oxidizing agents and concentrated acids. Segregation of waste streams is not merely a regulatory suggestion; it is a thermodynamic necessity to prevent localized thermal events in waste accumulation areas.
Aqueous waste streams must be checked for pH prior to consolidation to verify RCRA Corrosivity (D002) status.
Environmental Fate
Low biodegradability, high aquatic toxicity
Absolute prohibition on drain disposal; must be routed to EPA-approved high-temperature incineration.
Reactivity
Incompatible with strong oxidizers/acids
Waste must be strictly segregated from acidic streams to prevent exothermic neutralization in the SAA.
Physical State
Solid powder or dissolved in organic matrices
Spill cleanup requires inert absorbents (e.g., vermiculite); combustible absorbents like sawdust are strictly prohibited.
Part 2: Operational Waste Segregation & Containment
The following step-by-step methodology ensures that all waste containing (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline is captured, contained, and prepared for compliant transport.
Protocol 1: Routine Waste Segregation and SAA Transfer
Matrix Identification: Determine the physical state of the waste. Solid waste includes contaminated PPE, empty reagent vials, and silica gel from chromatography. Liquid waste includes reaction mother liquors and extraction solvents.
pH Verification (Aqueous Liquids): For aqueous washings containing the compound, test the pH using indicator strips. Causality: Identifying the pH dictates the choice of the primary container. Highly basic amine solutions can corrode metal containers over time.
Primary Containment: Transfer liquid waste into a chemically compatible, High-Density Polyethylene (HDPE) carboy. Causality: HDPE resists degradation from both the organic extraction solvents (like dichloromethane or ethyl acetate) and the basic amine residues.
Labeling & Logging: Affix a standardized hazardous waste label detailing the exact contents and hazards (e.g., "Hazardous Waste: Toxic/Corrosive - (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline in Organic Solvent").
Secondary Containment: Place the sealed container in a secondary containment bin within the Satellite Accumulation Area (SAA). Ensure this bin is physically separated from any halogenated acid or oxidizer waste streams.
Part 3: Spill Management & Decontamination Protocol
A self-validating spill protocol ensures that the hazard is not only removed but that the environment is chemically verified as safe before normal operations resume.
Table 2: Required PPE for Handling and Spill Cleanup
PPE Category
Specification
Causality / Rationale
Hand Protection
Heavy-duty Nitrile or Butyl rubber gloves
Amines can rapidly permeate standard latex; nitrile provides a robust barrier against systemic dermal absorption.
Eye Protection
Chemical splash goggles (ANSI Z87.1)
Protects against micro-droplets during the transfer of solvent-dissolved waste streams.
Body Protection
Chemically resistant lab coat or apron
Prevents contamination of personal clothing during accidental splashes in the accumulation area.
Respiratory
NIOSH-approved N95 or P100 (if aerosolized)
Required during the cleanup of dry powder spills to prevent inhalation of the active pharmaceutical intermediate.
Protocol 2: Step-by-Step Spill Response
Isolation & PPE: Evacuate non-essential personnel from the immediate vicinity. Don the appropriate PPE as outlined in Table 2.
Containment: Surround the spill perimeter with an inert absorbent such as vermiculite or dry sand. Causality: Combustible absorbents like sawdust must be avoided. The combination of flammable organic solvents and reactive amines can create a localized fire hazard.
Collection: Use non-sparking tools to sweep the saturated absorbent into a wide-mouth, sealable HDPE hazardous waste container.
Surface Decontamination: Wash the affected area with a dilute, weak acid solution (e.g., 1% acetic acid) to neutralize residual amine, followed by a thorough water rinse. Collect all washings as aqueous hazardous waste.
Validation (Self-Validating Step): Swab the decontaminated surface with a wet pH indicator paper. Verify that the surface pH has returned to neutral (pH 6.5 - 7.5) before removing isolation barriers and declaring the area safe.
Part 4: Regulatory Framework & Final Disposition
Under the[4], complex pharmaceutical intermediates that exhibit toxicity or corrosivity cannot be sent to standard landfills.
Institutional Environmental Health and Safety (EHS) departments must manifest (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline waste for High-Temperature Incineration . Incineration ensures the complete thermal destruction of the nitrogenous ring system, breaking it down into elemental gases (which are scrubbed by the facility) and preventing any possibility of groundwater contamination.
Visualization: Waste Segregation Workflow
Figure 1: Operational workflow for the segregation, containment, and disposal of tetrahydroquinoxaline waste.
References
Hwang, N., Wu, S., Ban, H., Luo, H., Ma, J., Cheng, J., ... & Du, Y. (2023). "Identification of novel tetrahydroquinoxaline derived phenyl ureas as modulators of the hepatitis B virus nucleocapsid assembly." European Journal of Medicinal Chemistry, 259, 115634. URL:[Link]
US Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals." URL:[Link]
US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." URL:[Link]
US Environmental Protection Agency (EPA). "Land Disposal Restrictions for Hazardous Wastes." URL:[Link]
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